Technical Documentation Center

N-(3-bromophenyl)-1H-pyrazole-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-bromophenyl)-1H-pyrazole-3-carboxamide
  • CAS: 305346-23-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-(3-bromophenyl)-1H-pyrazole-3-carboxamide, a molecule of significant interest within medicinal chemistry, belongs to the diverse and pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-bromophenyl)-1H-pyrazole-3-carboxamide, a molecule of significant interest within medicinal chemistry, belongs to the diverse and pharmacologically active class of pyrazole carboxamides. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, physicochemical characteristics, spectral data, and reactivity. The document also explores the potential applications of this compound in drug discovery, drawing on the established biological activities of the broader pyrazole class. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Introduction

The pyrazole nucleus is a cornerstone in the architecture of many biologically active compounds.[1] Pyrazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The carboxamide linkage is also a prevalent feature in numerous pharmaceuticals, contributing to the molecule's ability to form crucial hydrogen bonds with biological targets. The strategic combination of a 3-bromophenyl group, a pyrazole core, and a carboxamide linker in N-(3-bromophenyl)-1H-pyrazole-3-carboxamide creates a molecule with a unique electronic and steric profile, making it a compelling candidate for further investigation in drug discovery programs. The bromine substituent, in particular, can serve as a handle for further synthetic modifications and can influence the compound's pharmacokinetic properties.

Synthesis and Purification

The synthesis of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide typically involves a multi-step process, culminating in the formation of the amide bond between a pyrazole-3-carboxylic acid derivative and 3-bromoaniline. While a specific, detailed protocol for this exact molecule is not widely published in peer-reviewed literature, a general and reliable synthetic strategy can be outlined based on established methods for analogous compounds.[2]

General Synthetic Approach

A common route to pyrazole-3-carboxamides involves the initial synthesis of a pyrazole-3-carboxylic acid or its corresponding ester, followed by conversion to an activated species (such as an acid chloride) and subsequent reaction with the desired amine.

Step-by-step Methodology:

  • Synthesis of Pyrazole-3-carboxylic Acid: This can be achieved through various methods, one of which is the reaction of a β-ketoester with hydrazine hydrate.

  • Activation of the Carboxylic Acid: The pyrazole-3-carboxylic acid is then converted to a more reactive derivative, typically the acid chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial for facilitating the subsequent amidation.

  • Amide Bond Formation: The final step is the coupling of the pyrazole-3-carbonyl chloride with 3-bromoaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrazole Core Formation cluster_1 Step 2: Acid Activation cluster_2 Step 3: Amidation Beta_Ketoester β-Ketoester Pyrazole_Acid 1H-Pyrazole-3-carboxylic Acid Beta_Ketoester->Pyrazole_Acid Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole_Acid Acid_Chloride 1H-Pyrazole-3-carbonyl Chloride Pyrazole_Acid->Acid_Chloride Chlorination Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acid_Chloride Final_Product N-(3-bromophenyl)-1H- pyrazole-3-carboxamide Acid_Chloride->Final_Product Amide Coupling 3_Bromoaniline 3-Bromoaniline 3_Bromoaniline->Final_Product

Caption: General synthetic route for N-(3-bromophenyl)-1H-pyrazole-3-carboxamide.

Purification

Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a solid product. The purity can be assessed by thin-layer chromatography (TLC) and confirmed by melting point determination and spectroscopic analysis.

Physicochemical Properties

PropertyValueSource
CAS Number 305346-23-0Sigma-Aldrich[3]
Molecular Formula C₁₀H₈BrN₃OSigma-Aldrich[3]
Molecular Weight 266.1 g/mol Sigma-Aldrich[3]
Appearance Expected to be a solidGeneral knowledge
Melting Point Not available-
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFGeneral knowledge
logP (predicted) 2.4PubChemLite[4]

Spectral Analysis

Detailed, experimentally verified spectra for N-(3-bromophenyl)-1H-pyrazole-3-carboxamide are not widely published. The following represents an expected spectral analysis based on the known chemical shifts and absorption frequencies of the constituent functional groups.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the bromophenyl ring, as well as the amide proton.

  • Pyrazole Protons: Two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions of the pyrazole ring.

  • Bromophenyl Protons: A complex multiplet pattern in the aromatic region characteristic of a 1,3-disubstituted benzene ring.

  • Amide Proton (N-H): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • Pyrazole N-H Proton: A broad singlet, also dependent on solvent and concentration.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum should display signals for all 10 carbon atoms in the molecule.

  • Carbonyl Carbon: A signal in the downfield region (typically 160-170 ppm) corresponding to the amide carbonyl carbon.

  • Aromatic and Pyrazole Carbons: A series of signals in the aromatic region (approximately 110-150 ppm). The carbon attached to the bromine atom will show a characteristic chemical shift.

Mass Spectrometry (Expected)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

  • N-H Stretching: A sharp to broad band in the region of 3200-3400 cm⁻¹ for the amide N-H.

  • C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the amide carbonyl.

  • C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic and pyrazole rings.

  • C-Br Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Reactivity and Stability

The reactivity of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide is dictated by its functional groups.

  • Pyrazole Ring: The pyrazole ring is generally stable and aromatic in nature. The N-H proton is weakly acidic and can be deprotonated with a strong base.

  • Amide Linkage: The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions.

  • Bromophenyl Group: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a versatile handle for further synthetic diversification. This allows for the introduction of a wide range of substituents to explore structure-activity relationships.

Stability: The compound is expected to be stable under normal laboratory storage conditions, though it should be protected from strong acids, bases, and high temperatures.

Reactivity_Pathways cluster_reactivity Potential Reactions cluster_products Resulting Scaffolds Molecule N-(3-bromophenyl)-1H-pyrazole-3-carboxamide N-Alkylation N-Alkylation/Arylation (Pyrazole N-H) Molecule->N-Alkylation Cross_Coupling Palladium-Catalyzed Cross-Coupling (C-Br) Molecule->Cross_Coupling Hydrolysis Amide Hydrolysis Molecule->Hydrolysis N-Substituted N-Substituted Pyrazoles N-Alkylation->N-Substituted Biaryl_Derivatives Biaryl or Alkenyl Derivatives Cross_Coupling->Biaryl_Derivatives Carboxylic_Acid Pyrazole-3-carboxylic Acid + 3-Bromoaniline Hydrolysis->Carboxylic_Acid

Caption: Logical workflow for the development of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide in a drug discovery program.

Conclusion

N-(3-bromophenyl)-1H-pyrazole-3-carboxamide is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure contains multiple points for diversification. While detailed experimental data is currently sparse in the public domain, this guide provides a solid foundation for its expected chemical properties and potential applications. Further research to fully characterize this compound and explore its biological activities is warranted and could lead to the discovery of novel therapeutic agents.

References

  • (PubMed)

  • (PubMed)

  • (Journal of Chemical and Pharmaceutical Research)

  • (PubChem)

  • (PMC)

  • (MDPI)

  • (Chemdiv)

  • (ChemSrc)

  • (PubChemLite)

  • (PubChem)

  • (SpectraBase)

  • (iMedPub)

  • (Sigma-Aldrich)

  • (European Patent Office)

  • (Sigma-Aldrich)

  • (MDPI)

  • (Google Patents)

  • (CAS)

  • (Atlantis Press)

  • (Google Patents)

  • (Thermo Fisher Scientific)

  • (PubMed)

  • (PubMed)

  • (Sigma-Aldrich)

Sources

Exploratory

Foreword: The Pyrazole Carboxamide Scaffold in Modern Drug Discovery

An In-depth Technical Guide to N-(3-bromophenyl)-1H-pyrazole-3-carboxamide Authored for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(3-bromophenyl)-1H-pyrazole-3-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] When functionalized as a carboxamide, this five-membered heterocycle becomes a privileged scaffold, particularly in the realm of oncology and inflammatory diseases.[2] The strategic incorporation of a bromophenyl moiety, as seen in N-(3-bromophenyl)-1H-pyrazole-3-carboxamide, introduces a key structural element that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The bromine atom can act as a handle for further chemical modification or engage in halogen bonding with target proteins, potentially enhancing binding affinity and selectivity. This guide aims to provide a comprehensive technical overview of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide, from its fundamental chemical identity to its plausible synthesis and potential as a kinase inhibitor.

Core Compound Identification

A precise understanding of the molecule's identity is paramount for any research endeavor. The key identifiers for N-(3-bromophenyl)-1H-pyrazole-3-carboxamide are summarized below.

PropertyValueSource
CAS Number 305346-23-0[3]
Molecular Formula C₁₀H₈BrN₃O[3]
Molecular Weight 266.1 g/mol [3]
IUPAC Name N-(3-bromophenyl)-1H-pyrazole-3-carboxamide-
Canonical SMILES C1=CC(=CC(=C1)Br)NC(=O)C2=CN=NC=C2-

Synthesis and Characterization: A Plausible Route

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: the formation of the pyrazole-3-carboxylic acid core, followed by an amide bond formation.

Caption: A plausible two-stage synthetic workflow for N-(3-bromophenyl)-1H-pyrazole-3-carboxamide.

Experimental Protocol (Exemplary)

This protocol is a representative example and may require optimization for yield and purity.

Stage 1: Synthesis of 1H-pyrazole-3-carboxylic acid

  • Cyclocondensation: To a solution of ethyl 2,4-dioxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at ambient temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Heat the mixture to reflux for 4-6 hours. Monitor the formation of ethyl 1H-pyrazole-3-carboxylate by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction to cool and remove the solvent under reduced pressure.

  • Saponification: Dissolve the crude ester in a mixture of methanol and water. Add sodium hydroxide (2.0 eq) and stir at room temperature overnight.

  • Isolation: Acidify the mixture with 1M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Purification: Filter the resulting white solid, wash with cold water, and dry under vacuum to yield 1H-pyrazole-3-carboxylic acid.

Stage 2: Amide Coupling to form N-(3-bromophenyl)-1H-pyrazole-3-carboxamide

  • Activation: In an inert atmosphere, dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir for 30 minutes at room temperature to form the activated ester.

  • Coupling: Add 3-bromoaniline (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

Expected Spectroscopic Characterization

While a dedicated spectroscopic analysis for this specific compound is not publicly available, based on the analysis of similar structures, the following characteristics can be anticipated:[6][7][8]

  • ¹H NMR: The spectrum would show characteristic signals for the three protons of the bromophenyl ring, two protons on the pyrazole ring, and a downfield singlet for the amide proton (N-H).

  • ¹³C NMR: The spectrum would display ten distinct carbon signals, including the carbonyl carbon of the amide group, the carbons of the pyrazole ring, and the six carbons of the bromophenyl ring (with the carbon attached to bromine being characteristically shifted).

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-Br stretching in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M+H]⁺ at m/z 266 and 268.

Biological Activity and Therapeutic Potential

The N-phenyl-pyrazole-carboxamide scaffold is a well-validated pharmacophore in the development of kinase inhibitors.[3][9] Numerous compounds with this core structure have demonstrated potent and selective inhibition of various protein kinases, making them attractive candidates for anticancer therapies.[10]

Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction. Their dysregulation is a hallmark of many cancers. Pyrazole-carboxamide derivatives often function as ATP-competitive inhibitors, binding to the hinge region of the kinase's ATP-binding pocket. This interaction is typically stabilized by hydrogen bonds between the pyrazole and amide moieties and the kinase backbone.

Caption: Proposed mechanism of action via competitive kinase inhibition.

Potential as an Anticancer Agent

Given the established role of pyrazole carboxamides as kinase inhibitors, N-(3-bromophenyl)-1H-pyrazole-3-carboxamide is a strong candidate for investigation as an anticancer agent.[11][12] Its efficacy would depend on which specific kinases it inhibits. Potential targets could include:

  • Aurora Kinases: These are critical for cell division, and their inhibition can lead to mitotic arrest and apoptosis.[10]

  • Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): These are involved in tumor growth, angiogenesis, and metastasis.

  • Cyclin-Dependent Kinases (CDKs): These regulate the cell cycle, and their inhibition can halt cancer cell proliferation.

The bromophenyl group may confer selectivity for certain kinases or enhance potency through favorable interactions within the ATP-binding pocket.

Applications in Research and Drug Development

N-(3-bromophenyl)-1H-pyrazole-3-carboxamide is a valuable tool for:

  • Lead Discovery: It can be used as a starting point for the design and synthesis of novel kinase inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Modifications to the pyrazole and phenyl rings can help elucidate the structural requirements for potent and selective kinase inhibition.

  • Chemical Biology: As a potential kinase inhibitor, it can be used to probe the function of specific signaling pathways in various disease models.

Conclusion and Future Directions

N-(3-bromophenyl)-1H-pyrazole-3-carboxamide (CAS No: 305346-23-0) represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. While detailed biological data for this specific compound is limited in the public domain, its structural similarity to known kinase inhibitors provides a strong rationale for its investigation as a potential anticancer agent. The synthetic route is straightforward, and its characterization can be achieved using standard analytical techniques. Future research should focus on its synthesis, purification, and comprehensive biological evaluation, including screening against a panel of kinases and testing in various cancer cell lines. Such studies will be crucial in unlocking the full therapeutic potential of this promising pyrazole carboxamide derivative.

References

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed, December 15, 2024. [Link]

  • Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. PubMed, December 21, 2007. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 2015. [Link]

  • Current status of pyrazole and its biological activities. PMC, July-September 2014. [Link]

  • Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. PMC, May 23, 2019. [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate, August 2020. [Link]

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed, December 20, 2013. [Link]

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. Islamiah College, 2016. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Oriental Journal of Chemistry, 2011. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI, June 8, 2015. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC, September 23, 2020. [Link]

  • 4-bromo-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • Synthesis of Some New Pyrazoles. DergiPark, 2017. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press, 2017. [Link]

  • Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. ResearchGate, December 2025. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI, October 5, 2023. [Link]

Sources

Foundational

An In-Depth Technical Guide to Investigating the Therapeutic Targets of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide

Abstract The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] N-(3-bromophenyl)-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] N-(3-bromophenyl)-1H-pyrazole-3-carboxamide is a specific embodiment of this privileged structure, and while its full therapeutic potential is still under exploration, its chemical features suggest a high probability of interaction with key biological macromolecules. This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We will detail the causality behind experimental choices, provide validated protocols for target identification and validation, and offer a logical workflow from initial hypothesis to cellular mechanism of action.

Introduction: The Pyrazole Carboxamide Scaffold

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that serves as a versatile scaffold in drug design.[3][5] Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and kinase inhibitory activities.[2][5][6][7] The carboxamide linkage provides a critical hydrogen bonding motif that facilitates interaction with the hinge regions of kinases and the active sites of other enzymes.

The subject of this guide, N-(3-bromophenyl)-1H-pyrazole-3-carboxamide, possesses the core pyrazole carboxamide structure with a 3-bromophenyl substitution. This substitution pattern is critical, as it influences the molecule's steric and electronic properties, which in turn dictate its binding affinity and selectivity for specific protein targets. The primary objective of this document is to outline a robust, multi-faceted strategy to deorphanize this compound—that is, to identify its molecular targets and elucidate its mechanism of action.

Hypothesis-Driven Target Exploration

Based on extensive data from analogous compounds, several high-probability target classes can be hypothesized for N-(3-bromophenyl)-1H-pyrazole-3-carboxamide.

Protein Kinases

The pyrazole carboxamide scaffold is a well-established "hinge-binder" for protein kinases. Numerous inhibitors targeting Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Receptor Interacting Protein 2 (RIP2) kinase feature this core structure.[8][9][10]

  • Rationale: The pyrazole and carboxamide groups can form critical hydrogen bonds with the kinase hinge region, a structurally conserved backbone segment that connects the N- and C-lobes of the kinase domain. The 3-bromophenyl group likely projects into the ATP-binding pocket, where its specific interactions will determine selectivity.

  • Potential Targets:

    • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle; their inhibition can lead to cell cycle arrest and apoptosis, making them prime targets in oncology.[8]

    • Aurora Kinases A and B: Essential for mitotic progression; their inhibition is a validated anti-cancer strategy.[10]

    • Receptor-Interacting Protein 2 (RIP2) Kinase: A key mediator in inflammatory signaling pathways.[9]

    • Other kinases implicated in cancer and inflammatory diseases such as EGFR, VEGFR, and p38.[6][7]

Other Enzyme Classes
  • Succinate Dehydrogenase (SDH): Pyrazole carboxamides have been successfully developed as potent SDH inhibitors (SDHIs) for use as fungicides in agriculture.[11][12][13] This highlights the scaffold's ability to interact with metabolic enzymes.

  • Carbonic Anhydrases (CAs): Recent studies have shown that pyrazole-carboxamides bearing a sulfonamide moiety can act as potent inhibitors of human carbonic anhydrase isoenzymes I and II.[1]

Nucleic Acids

While less common, some pyrazole derivatives have been shown to interact directly with DNA, typically by binding to the minor groove, which can lead to conformational changes and cleavage of DNA.[14][15] This represents a potential, albeit secondary, class of targets.

A Systematic Workflow for Target Identification and Validation

A successful target identification campaign requires a logical progression from broad, proteome-wide screening to specific, high-confidence validation.

G cluster_ID PART 1: Target Identification cluster_Val PART 2: Target Validation A Hypothesis Generation (Scaffold Analysis, In-Silico Screening) B Affinity Chromatography- Mass Spectrometry (AC-MS) A->B Informs C Phenotypic Screening (e.g., Anti-proliferation Assay) A->C Informs D Broad Kinase Panel Screen A->D Informs E Biochemical Validation (Direct Binding Assays: SPR, ITC) B->E Identifies Direct Binders C->B Guides Focus C->D Guides Focus D->E Identifies Active Hits F Cellular Target Engagement (CETSA) E->F Confirms Binding G Mechanism of Action (MoA) (Downstream Signaling Analysis) F->G Confirms In-Cell Engagement H Validated Therapeutic Target G->H Elucidates Function CETSA_Workflow cluster_CETSA CETSA Workflow A Treat Cells (Vehicle vs. Compound) B Apply Temperature Gradient A->B C Lyse Cells & Separate Soluble Fraction B->C D Quantify Target Protein (e.g., Western Blot) C->D E Plot Melting Curves (Protein Abundance vs. Temp) D->E F Thermal Shift Confirms Target Engagement E->F

Sources

Exploratory

The Pyrazole Carboxamide Scaffold: A Privileged Structure for Kinase Inhibition

An In-depth Technical Guide for Drug Discovery Professionals Introduction: The Central Role of Kinases and the Rise of a Versatile Inhibitor Scaffold Protein kinases, enzymes that catalyze the phosphorylation of substrat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Central Role of Kinases and the Rise of a Versatile Inhibitor Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent a cornerstone of cellular signaling. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them one of the most critical target classes in modern drug discovery. The human kinome comprises over 500 members, and their conserved ATP-binding site presents both an opportunity and a challenge for the development of selective inhibitors.

Within the vast chemical space of kinase inhibitors, the pyrazole carboxamide scaffold has emerged as a "privileged" structure. Its inherent ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the binding of the adenine moiety of ATP, makes it a robust starting point for the design of potent and selective inhibitors.[1][2] This guide provides a technical deep-dive into the core principles of designing and evaluating pyrazole carboxamide-based kinase inhibitors, offering field-proven insights for researchers, chemists, and drug development scientists.

The Pyrazole Carboxamide Scaffold: Anatomy of a Potent Kinase Binder

The power of the pyrazole carboxamide scaffold lies in its specific and predictable interactions within the ATP-binding pocket of a kinase. The core structure is uniquely suited to engage with the hinge region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.[3][4]

Key Interactions:

  • Hinge Binding: The pyrazole ring and the adjacent carboxamide group are perfectly positioned to form two or three critical hydrogen bonds with the backbone of the hinge residues.[1] This interaction is the primary anchor for the inhibitor and is essential for its potency. The pyrazole ring can act as a hydrogen bond donor and acceptor, providing flexibility in its interactions.[2]

  • Hydrophobic Pockets: Substitutions on the pyrazole ring and the carboxamide nitrogen can be tailored to occupy adjacent hydrophobic pockets, significantly enhancing both potency and selectivity.

  • Gatekeeper Residue: The "gatekeeper" residue, a key amino acid at the entrance to a hydrophobic back pocket, is a major determinant of selectivity. The design of pyrazole carboxamides that can either accommodate or avoid steric clashes with the gatekeeper is a critical aspect of achieving selectivity across the kinome.

Mechanism of Action: Beyond Simple ATP Competition

While most pyrazole carboxamides are ATP-competitive, their specific mechanism of inhibition can be further classified based on the conformational state of the kinase to which they bind.[][6] This distinction has profound implications for inhibitor selectivity and in vivo efficacy.

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the "DFG" motif in the activation loop is oriented "in" (DFG-in).[7][8] Type I inhibitors are often potent but can sometimes lack selectivity due to the high conservation of the active kinase conformation.[7]

  • Type II Inhibitors: In contrast, Type II inhibitors bind to and stabilize an inactive conformation of the kinase, where the DFG motif is flipped "out" (DFG-out).[][9] This DFG-out conformation exposes an additional hydrophobic pocket, which can be exploited by the inhibitor to achieve greater selectivity.[10]

The ability to design pyrazole carboxamides that favor one conformation over the other is a key strategy for developing highly selective drugs. For instance, a compound that selectively binds the inactive state of a particular kinase is less likely to inhibit other kinases that do not readily adopt that conformation.[10]

Structure-Activity Relationship (SAR) Studies: A Practical Approach

The systematic modification of a lead compound to understand the relationship between its chemical structure and biological activity is the cornerstone of medicinal chemistry. For pyrazole carboxamides, SAR studies typically focus on three key areas:

  • Hinge-Binding Moiety: Modifications to the core pyrazole carboxamide are generally conservative to maintain the essential hydrogen bonding. However, subtle changes can influence the precise geometry of these interactions.

  • Gatekeeper Pocket Interactions: A wide variety of substituents can be explored on the "N-phenyl" portion of the carboxamide. This is often where the greatest gains in potency and selectivity are achieved by optimizing interactions in the hydrophobic pocket near the gatekeeper residue.

  • Solvent-Exposed Region: Modifications at positions on the pyrazole ring that extend into the solvent-exposed region are often used to fine-tune the physicochemical properties of the compound, such as solubility and cell permeability, without significantly impacting its potency.

Example SAR Data for a Hypothetical Pyrazole Carboxamide Series Targeting B-Raf
CompoundR1 Group (Gatekeeper Pocket)R2 Group (Solvent Exposed)B-Raf V600E IC50 (nM)p-ERK Inhibition (Cellular IC50, nM)
1a -H-H500>10,000
1b -Cl-H1502,500
1c -CF3-H25450
1d -CF3-CH322400
1e -CF3-morpholine30150

From this hypothetical data, one can infer that a bulky, electron-withdrawing group like -CF3 at the R1 position is crucial for potent B-Raf inhibition. Furthermore, adding a solubilizing group like morpholine at the R2 position significantly improves cellular activity, likely by enhancing the compound's permeability and bioavailability.

Experimental Protocols: A Guide to In Vitro and Cellular Characterization

A robust and reproducible testing cascade is essential for the successful development of any kinase inhibitor. This typically begins with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess the compound's activity in a more physiologically relevant context.[11][12]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ assay is a widely used, luminescence-based method for measuring kinase activity.[13][14] It quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the enzyme's activity.[15]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which then drives a luciferase reaction, generating a luminescent signal.[16]

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution.

    • Add 0.5 µL of the test compound (pyrazole carboxamide) at various concentrations.

    • Initiate the reaction by adding 2.0 µL of a 2.5X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17]

    • Incubate at room temperature for 40 minutes.[17]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[17] This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[17]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Self-Validating System: The protocol should include positive controls (a known inhibitor) and negative controls (DMSO vehicle) to ensure the assay is performing correctly. An ATP-to-ADP standard curve should also be generated to confirm the linear range of the assay.[17]

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of a pyrazole carboxamide to inhibit a specific kinase signaling pathway within intact cells.[18] For a B-Raf inhibitor, a common readout is the phosphorylation of its downstream substrate, ERK.[19]

Principle: Cells are treated with the inhibitor, and the level of phosphorylated target protein is measured by Western blot using a phospho-specific antibody.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate human melanoma cells (e.g., A375, which harbors the B-Raf V600E mutation) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the pyrazole carboxamide inhibitor at a range of concentrations for 2 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Self-Validating System: The inclusion of total ERK and a loading control is critical to validate that any observed decrease in p-ERK is due to kinase inhibition and not a result of unequal protein loading or cell death.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Diagram 1: Generalized Kinase Inhibition by a Pyrazole Carboxamide

Caption: Binding mode of a pyrazole carboxamide inhibitor in the kinase ATP pocket.

Diagram 2: Kinase Inhibitor Screening Cascade

G A Compound Library (Pyrazole Carboxamides) B Primary Screen: Biochemical Assay (IC50) A->B C Secondary Screen: Cellular Assay (p-ERK) B->C D Selectivity Profiling (Kinome Scan) C->D E Lead Optimization (SAR, ADME) D->E F In Vivo Studies E->F

Caption: A typical workflow for the screening and development of kinase inhibitors.

Diagram 3: Simplified MAPK Signaling Pathway

G GrowthFactor Growth Factor Receptor RTK GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Pyrazole Carboxamide Inhibitor->BRAF

Caption: Inhibition of the MAPK pathway by a B-Raf targeted pyrazole carboxamide.

Challenges and Future Directions

Despite the success of the pyrazole carboxamide scaffold, challenges remain. Acquired resistance, through mutations in the target kinase or upregulation of bypass pathways, is a significant clinical hurdle. Furthermore, achieving absolute selectivity is difficult, and off-target effects can lead to toxicity.[20]

Future research will likely focus on:

  • Covalent and Allosteric Inhibitors: Designing pyrazole carboxamides that can form covalent bonds with the target kinase or bind to allosteric sites to achieve greater selectivity and overcome resistance.

  • Dual-Target Inhibitors: Developing single molecules that can inhibit two or more key kinases in a disease pathway, such as the dual inhibition of EGFR and VEGFR2.[21]

  • Targeted Protein Degraders: Using the pyrazole carboxamide scaffold as a warhead for Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of the target kinase rather than just inhibiting it.

The pyrazole carboxamide scaffold, with its inherent versatility and potent inhibitory activity, will undoubtedly continue to be a cornerstone of kinase inhibitor research and development for years to come.

References

  • How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters. [Link]

  • Different Types of Kinase Inhibitors and Their Mechanisms of Action. ResearchGate. [Link]

  • How Ligands Interact with the Kinase Hinge. ChemRxiv. [Link]

  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online. [Link]

  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Discovery of a novel kinase hinge binder fragment by dynamic undocking. Royal Society of Chemistry. [Link]

  • Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. [Link]

  • Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed. [Link]

  • How Ligands Interact with the Kinase Hinge. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. PubMed. [Link]

  • Structural differences between type I and II small molecule kinase inhibitors. ResearchGate. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/6451a44e532b2605b7681498b671a539b56f2648]([Link]

  • The difference between Type II JAK inhibitors and the clinically approved Type I agents. VJHemOnc. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. PubMed. [Link]

  • Design, Development of Pyrazole‐Linked Spirocyclopropyl Oxindole‐Carboxamides as Potential Cytotoxic Agents and Type III Allosteric VEGFR‐2 Inhibitors. ResearchGate. [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Royal Society of Chemistry. [Link]

  • Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. PubMed. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. ACS Publications. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. SpringerLink. [Link]

  • VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. National Institutes of Health. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. SpringerLink. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Taylor & Francis Online. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. National Institutes of Health. [Link]

  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Semantic Scholar. [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. National Institutes of Health. [Link]

  • The Screening and Design of Allosteric Kinase Inhibitors. Royal Society of Chemistry. [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. ResearchGate. [Link]

  • Pyrazolopyridine Inhibitors of B-Raf V600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Publications. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for N-(3-bromophenyl)-1H-pyrazole-3-carboxamide

Strategic Overview Pyrazole-3-carboxamides represent a privileged structural motif in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, anti-inflammatory agents, and anti-parasitic drugs 1....

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Pyrazole-3-carboxamides represent a privileged structural motif in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, anti-inflammatory agents, and anti-parasitic drugs 1. The synthesis of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide requires the formation of a robust amide bond between 1H-pyrazole-3-carboxylic acid and 3-bromoaniline.

While traditional methods might employ acid chlorides (e.g., via thionyl chloride), the presence of the unprotected pyrazole nitrogen (1H) makes this approach prone to undesired side reactions, such as dimerization or N-acylation. To circumvent these issues, this protocol utilizes a highly efficient, mild uronium-based coupling strategy using HATU and DIPEA, maximizing yield and functional group tolerance 2.

Mechanistic Rationale

The choice of HATU over standard carbodiimides (like EDC) is deliberate. 3-bromoaniline is a moderately deactivated nucleophile due to the electron-withdrawing inductive effect of the meta-bromo group. HATU overcomes this by generating a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring group effect, accelerating the subsequent aminolysis via intramolecular hydrogen bonding with the incoming amine 3.

HATUMechanism RCOOH 1H-pyrazole-3-carboxylic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate DIPEA DIPEA (Deprotonation) DIPEA->Carboxylate Removes H+ OAt_Ester OAt Active Ester Intermediate Carboxylate->OAt_Ester + HATU HATU HATU Reagent HATU->OAt_Ester Amide Target Carboxamide + HOAt Byproduct OAt_Ester->Amide + Amine Amine 3-bromoaniline (Nucleophilic Attack) Amine->Amide

HATU-mediated amide coupling mechanism for pyrazole-3-carboxamide synthesis.

Quantitative Parameters

The following stoichiometry is optimized for a 10 mmol scale reaction, maintaining a concentration of ~0.5 M in DMF to balance reaction kinetics and reagent solubility.

Reagent / MaterialMW ( g/mol )EquivalentsMoles (mmol)Mass / VolumeRole
1H-pyrazole-3-carboxylic acid 112.091.010.01.12 gElectrophile Precursor
3-bromoaniline 172.021.212.02.06 g (1.30 mL)Nucleophile
HATU 380.231.212.04.56 gCoupling Agent
DIPEA (d = 0.742 g/mL)129.242.020.02.58 g (3.48 mL)Non-nucleophilic Base
Anhydrous DMF 73.09N/AN/A20.0 mLPolar Aprotic Solvent

Execution Workflow

Experimental workflow for the synthesis and purification of the target carboxamide.

Phase 1: Carboxylic Acid Activation
  • Preparation : Purge a 100 mL round-bottom flask with inert gas (N₂ or Argon). Add 1H-pyrazole-3-carboxylic acid (1.12 g, 10.0 mmol) and HATU (4.56 g, 12.0 mmol).

  • Solvation : Inject 20 mL of anhydrous DMF. Stir at room temperature until a fine suspension or clear solution forms. Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition states of the coupling reaction.

  • Deprotonation : Dropwise add DIPEA (3.48 mL, 20.0 mmol). The solution will typically turn yellow.

  • Pre-activation : Stir the mixture at room temperature for exactly 30 minutes. Causality: This pre-activation window is strictly required to allow complete conversion of the acid to the OAt active ester. Adding the amine too early risks the formation of an unreactive amine-carboxylate salt.

Phase 2: Nucleophilic Aminolysis
  • Amine Addition : Slowly add 3-bromoaniline (1.30 mL, 12.0 mmol) via syringe.

  • Reaction Propagation : Stir the reaction mixture at room temperature for 2–3 hours 3.

  • Self-Validating Checkpoint (TLC) : Withdraw a 5 µL aliquot, dilute in 100 µL EtOAc, and spot on a silica TLC plate alongside a 3-bromoaniline standard. Elute with 50% EtOAc in Hexanes. Visualization under UV (254 nm) should confirm the disappearance of the aniline spot and the emergence of a new, highly UV-active product spot.

Phase 3: Reaction Quenching & Liquid-Liquid Extraction
  • Quenching : Dilute the reaction mixture with 100 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Acid Wash : Wash the organic layer with 1M HCl (2 × 50 mL). Causality: The acidic wash protonates excess DIPEA and any unreacted 3-bromoaniline, partitioning them into the aqueous waste.

  • Base Wash : Wash with saturated aqueous NaHCO₃ (2 × 50 mL). Causality: The basic wash deprotonates the HOAt byproduct (pKa ~3.3) and unreacted pyrazole acid, effectively removing them from the organic phase.

  • Brine Wash : Wash with saturated NaCl solution (50 mL) to draw out residual water and DMF from the EtOAc layer.

  • Drying : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Phase 4: Chromatographic Purification
  • Column Chromatography : Load the crude residue onto a silica gel column. Elute with a gradient of Hexanes/EtOAc (typically starting at 3:1 and moving to 1:1) 2.

  • Concentration : Pool the product-containing fractions (verified by TLC) and evaporate the solvent to afford pure N-(3-bromophenyl)-1H-pyrazole-3-carboxamide as a solid.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, the protocol must be validated against the following expected analytical benchmarks:

  • LC-MS (ESI+) : The mass spectrum must display a distinct 1:1 isotopic doublet at m/z ~266.0 and 268.0 [M+H]⁺. This isotopic signature is the definitive proof of bromine incorporation.

  • ¹H-NMR (400 MHz, DMSO-d6) : Look for the highly deshielded amide proton (NH) typically appearing as a singlet >10.0 ppm. The pyrazole protons will appear as two doublets (or a broad singlet and a doublet depending on tautomeric exchange) around 6.8 ppm and 7.9 ppm. The aromatic region (7.0–8.2 ppm) will integrate for the four protons of the 3-bromophenyl ring.

References
  • A class of 5-nitro-2-furancarboxylamides with potent trypanocidal activity against Trypanosoma brucei. Semantic Scholar. 1

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. BenchChem.2

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. Sphinxsai. 3

Sources

Application

Application Note: Profiling the In Vitro DNA-Binding and Cleavage Activity of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals Document Type: Advanced Methodological Guide & Protocol Standard Executive Summary & Mechanistic Rationale T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals Document Type: Advanced Methodological Guide & Protocol Standard

Executive Summary & Mechanistic Rationale

The development of targeted anticancer and antimicrobial therapeutics frequently centers on small molecules capable of disrupting nucleic acid integrity. Derivatives of 1H-pyrazole-3-carboxamide, particularly those bearing halogenated phenyl moieties such as N-(3-bromophenyl)-1H-pyrazole-3-carboxamide , have emerged as potent pharmacophores. The bromophenyl group enhances lipophilicity and steric complementarity, allowing these compounds to act as robust DNA minor groove binders and chemical nucleases (1).

To accurately characterize the pharmacodynamics of this compound, we must decouple its two primary mechanisms of action: binding affinity and catalytic scission . This application note provides a comprehensive, self-validating in vitro workflow utilizing two orthogonal techniques: the Ethidium Bromide (EtBr) Displacement Assay and the pBR322 Plasmid Cleavage Assay.

Figure 1: Dual-assay workflow for evaluating DNA-binding and cleavage mechanisms of the compound.

Protocol I: Ethidium Bromide (EtBr) Displacement Assay

Causality & Experimental Logic

Ethidium bromide is a classical intercalator. When free in solution, its fluorescence is minimal due to rapid proton transfer to water. Upon intercalating between DNA base pairs, its quantum yield increases ~20-fold. When N-(3-bromophenyl)-1H-pyrazole-3-carboxamide binds to the DNA minor groove, it induces allosteric conformational changes in the DNA double helix that physically eject EtBr from its intercalation sites, resulting in quantifiable fluorescence quenching (2). This competitive displacement allows us to calculate the apparent binding constant ( Kb​ ).

Self-Validating Assay Design

A robust assay must prove that the fluorescence drop is due to displacement, not compound auto-quenching or solvent effects.

  • System Check 1 (Vehicle Control): Titrate DMSO into the EtBr-DNA complex to ensure the solvent does not artificially quench fluorescence.

  • System Check 2 (Compound Blank): Titrate the compound into EtBr without DNA to ensure the compound does not directly quench free EtBr emission.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a physiological working buffer consisting of 5 mM Tris-HCl and 50 mM NaCl, adjusted to pH 7.4. Rationale: Maintaining physiological pH and ionic strength is critical, as minor groove binding is highly dependent on electrostatic interactions.

  • Complex Formation: Pre-incubate Calf Thymus DNA (CT-DNA, 50 µM per base pair) with EtBr (5 µM) in the working buffer for 15 minutes at room temperature in the dark to allow the complex to reach thermodynamic equilibrium.

  • Baseline Measurement: Transfer 200 µL of the EtBr-DNA complex to a 96-well black microplate. Measure baseline fluorescence using a microplate reader (Excitation: 545 nm; Emission: 595 nm).

  • Compound Titration: Add aliquots of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide (dissolved in DMSO) to achieve final concentrations ranging from 0 to 100 µM. Ensure the final DMSO concentration never exceeds 2% v/v to prevent DNA denaturation.

  • Equilibration & Readout: Incubate the plate for 5 minutes after each addition. Record the steady-state fluorescence.

  • Data Processing: Calculate the IC50​ (concentration reducing fluorescence by 50%) and use the Stern-Volmer equation to derive the binding constant ( Kb​ ).

Protocol II: pBR322 Plasmid DNA Cleavage Assay

Causality & Experimental Logic

While binding assays confirm interaction, they do not confirm destructive activity. To test if the compound acts as a chemical nuclease, we utilize the pBR322 plasmid cleavage assay (3). Intact pBR322 exists primarily in a supercoiled state (Form I), which is highly compact and migrates rapidly through an agarose matrix. A single phosphodiester bond cleavage event relaxes the torsional strain, converting the plasmid into a bulky, open-circular state (Form II) that migrates significantly slower. This binary shift provides a definitive, quantifiable readout of single-strand scission activity (4).

Self-Validating Assay Design
  • System Check 1 (DNA Integrity Control): Incubate pBR322 in buffer alone at 37°C. If Form II appears here, your buffer is contaminated with exogenous endonucleases, invalidating the assay.

  • System Check 2 (Redox Control): Perform the assay with and without a reducing agent (e.g., ascorbic acid or glutathione) to determine if the cleavage mechanism is hydrolytic or oxidative.

Step-by-Step Methodology
  • Reaction Assembly: In sterile, nuclease-free microcentrifuge tubes, combine 300 ng of supercoiled pBR322 plasmid DNA with varying concentrations of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide (e.g., 10, 20, 30, 40, 50 µM) in 50 mM Tris-HCl buffer (pH 7.2).

  • Incubation: Bring the total reaction volume to 20 µL with nuclease-free water. Incubate the mixtures at 37°C for 45 minutes to simulate physiological conditions.

  • Reaction Quenching: Terminate the reaction by adding 4 µL of a 6X loading buffer containing 25% bromophenol blue, 0.25% xylene cyanol, and 30% glycerol. Rationale: The glycerol pulls the sample into the well, while the dyes act as migration trackers. EDTA in the loading buffer chelates divalent cations, halting any metallo-nuclease activity.

  • Electrophoretic Separation: Load the samples onto a 1% agarose gel prepared in 0.5X TAE (Tris-acetate-EDTA) buffer containing 0.5 µg/mL EtBr. Run the electrophoresis at a constant 80 V for 1.5 hours.

  • Visualization & Densitometry: Capture the gel image under UV illumination. Quantify the relative intensities of Form I (lower band) and Form II (upper band) using densitometry software (e.g., ImageJ).

Quantitative Data Summarization

To standardize reporting across drug development campaigns, synthesize the raw outputs from the above protocols into the following structured format:

Table 1: Expected Outcomes & Pharmacodynamic Interpretation

Assay MethodologyParameter MeasuredExpected Readout for Active CompoundBiological Implication
EtBr Displacement IC50​ (µM)Concentration-dependent decrease in fluorescenceConfirms target engagement with the DNA double helix.
EtBr Displacement Apparent Binding Constant ( Kb​ ) 1.0×104 to 1.0×105M−1 Indicates strong, stable minor groove interaction.
pBR322 Cleavage % Conversion (Form I II)Dose-dependent increase in Form II band intensityValidates the compound's efficacy as a single-strand chemical nuclease.
pBR322 Cleavage Form III AppearanceMinimal to noneConfirms the mechanism lacks indiscriminate double-strand breakage toxicity.

References

  • Source: PubMed (nih.gov)
  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Source: J-Stage URL
  • DNA Interaction Studies of Selected Polyamine Conjugates Source: MDPI URL
  • Molecular docking, DFT and antimicrobial studies of Cu(II)

Sources

Method

Application Note: Advanced Cell-Based Assays for Evaluating Pyrazole Carboxamide Cytotoxicity

Executive Summary Pyrazole carboxamides have emerged as highly versatile pharmacophores in modern drug discovery, exhibiting potent anticancer, antifungal, and anti-inflammatory properties[1][2]. These compounds exert th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole carboxamides have emerged as highly versatile pharmacophores in modern drug discovery, exhibiting potent anticancer, antifungal, and anti-inflammatory properties[1][2]. These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of critical cell cycle kinases (e.g., CDK2, Aurora-A)[1][3], the blockade of mitochondrial succinate dehydrogenase (SDH)[2], and the induction of reactive oxygen species (ROS) leading to apoptosis[4][5].

This application note provides a comprehensive, self-validating framework for evaluating the cytotoxicity of novel pyrazole carboxamide derivatives. By combining orthogonal viability assays with targeted mechanistic readouts, researchers can avoid common experimental artifacts and accurately characterize the structure-activity relationships (SAR) of these promising therapeutic agents.

Mechanistic Rationale & Target Pathways

To design an effective cell-based assay cascade, one must first understand the causality of pyrazole carboxamide-induced cell death. Depending on their specific functional group substitutions (e.g., 5-trifluoromethyl or 1,3-diphenyl motifs), these compounds typically trigger one or more of the following pathways:

  • Kinase Inhibition: Direct binding to CDK2 or Aurora-A kinase arrests the cell cycle at the SubG1/G1 or S phase, halting proliferation[1][3].

  • Mitochondrial Dysfunction & ROS: Many derivatives induce oxidative stress by elevating intracellular ROS, which subsequently downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax[3][5].

  • Apoptotic Execution: The resulting cytochrome c release activates executioner caspases (Caspase-3 and -7), leading to PARP cleavage and programmed cell death[6][7].

MOA PC Pyrazole Carboxamide Derivatives Kinase Inhibition of Kinases (CDK2, Aurora-A) PC->Kinase Target Binding ROS ROS Generation (Oxidative Stress) PC->ROS Induces Apoptosis Apoptosis & Cell Cycle Arrest (SubG1/G1 or G2/M) Kinase->Apoptosis Arrests Cell Cycle Mito Mitochondrial Dysfunction (Bax Up / Bcl-2 Down) ROS->Mito Triggers Caspase Caspase-3/7 Activation & PARP Cleavage Mito->Caspase Cytochrome c Release Caspase->Apoptosis Execution

Pathway of pyrazole carboxamide-induced cytotoxicity via kinase inhibition and ROS generation.

Critical Assay Considerations: The "MTT Trap" and Cell-Line Specificity

The SDH Interference Phenomenon: The MTT assay is widely cited for initial cytotoxicity screening of pyrazole derivatives[6][8]. However, because many pyrazole-4-carboxamides are designed as potent succinate dehydrogenase (SDH) inhibitors[2], relying solely on MTT can be disastrous. MTT reduction depends heavily on mitochondrial oxidoreductases (including SDH). Direct inhibition of SDH by the drug will cause a rapid drop in the colorimetric signal, falsely masquerading as cell death. Causality Rule: Any MTT data for pyrazole carboxamides must be orthogonally validated using an ATP-quantification assay (e.g., CellTiter-Glo) to confirm true loss of viability.

Cell-Line Genetic Deficiencies: When validating apoptotic mechanisms in breast cancer models, researchers frequently utilize the MCF-7 cell line[1][3]. However, MCF-7 cells harbor a natural 47-base pair deletion in exon 3 of the CASP3 gene, rendering them completely deficient in Caspase-3[6]. If your protocol relies exclusively on a Caspase-3 specific antibody or probe, pyrazole-induced apoptosis in MCF-7 will yield a false negative. Causality Rule: Assays must measure Caspase-7 or Caspase-9 activation to accurately quantify apoptotic execution in MCF-7 cells[6].

Experimental Workflows & Validated Protocols

Workflow Comp Compound Preparation Viability Primary Screening (ATP-Based Assay) Comp->Viability Flow Cell Cycle & ROS (Flow Cytometry) Viability->Flow Select active compounds Mech Apoptotic Execution (Caspase-7/9) Flow->Mech Data Data Synthesis (IC50 Validation) Mech->Data

Step-by-step workflow for evaluating pyrazole carboxamide cytotoxicity in cell-based assays.

Protocol A: Orthogonal Cell Viability (ATP-Quantification)

This protocol bypasses SDH-inhibition artifacts by measuring intracellular ATP, providing a direct correlate to the number of metabolically active cells.

  • Cell Seeding: Harvest target cells (e.g., A549, HCT116, or HepG2) at the logarithmic growth phase. Seed 5,000 cells/well in 100 µL of complete growth medium into a 96-well opaque-walled plate. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Treatment: Prepare a 10 mM stock of the pyrazole carboxamide in DMSO. Perform a 10-point serial dilution (e.g., 0.01 µM to 100 µM) in culture media. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Controls: Include a vehicle control (0.5% DMSO) and a positive control with known cytotoxicity (e.g., 5-Fluorouracil or Roscovitine)[3][8].

  • Incubation: Treat cells for 48 to 72 hours.

  • Detection: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression (sigmoidal dose-response).

Protocol B: Intracellular ROS Detection via Flow Cytometry

Because pyrazole derivatives frequently induce ROS-dependent apoptosis[4][5], quantifying oxidative stress is a critical mechanistic step.

  • Cell Preparation: Seed cells in 6-well plates at 2×105 cells/well and incubate overnight.

  • Treatment: Treat cells with the pyrazole carboxamide at its established IC₅₀ concentration for a short duration (3 to 6 hours) to capture early ROS generation before membrane rupture occurs[5]. Include a negative control (vehicle) and a ROS-scavenger control pre-treated with 5 mM N-acetyl-L-cysteine (NAC) for 1 hour[5].

  • Probe Loading: Wash cells with PBS and incubate with 5 µM carboxy-H2DCFDA (a cell-permeable fluorogenic probe) in serum-free media for 15 minutes at 37°C in the dark[5].

  • Harvest & Analysis: Trypsinize cells gently, wash twice with cold PBS, and immediately analyze via flow cytometry using the FITC channel (Ex: 488 nm, Em: 530 nm).

Protocol C: Executioner Caspase Activation

To confirm that the observed cytotoxicity is driven by programmed cell death rather than necrosis[6][7].

  • Seeding & Treatment: Seed cells in a 96-well white plate and treat with the test compound for 24 hours (apoptosis is a time-dependent cascade; 24h usually captures peak caspase activity).

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the culture medium in a 1:1 ratio (v/v). (Note: If using MCF-7 cells, utilize a Caspase-9 specific luminescent assay due to their inherent Caspase-3 deletion[6]).

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Measure luminescence. Normalize data to the vehicle control to determine the fold-induction of caspase activity.

Quantitative Data Summary

The following table summarizes the benchmark IC₅₀ values and primary mechanisms of varied pyrazole carboxamide scaffolds across standard cancer cell lines, establishing expected therapeutic windows for newly synthesized derivatives.

Compound ScaffoldTarget Cell LinesPrimary MechanismIC₅₀ Range (µM)Reference
N,1,3-triphenyl-1H-pyrazole-4-carboxamide HCT116, MCF-7Aurora-A Kinase Inhibition0.39 – 0.46[1]
Pyrazole-arylethanone (Cmpd 5) HepG2, MCF-7CDK2 Inhibition / Bax Up-regulation8.03 – 13.14[3]
5-Trifluoromethyl-1H-pyrazole-4-carboxamide A549 (Lung)SDH Inhibition / Apoptosis10.2 – 24.9[2]
Diarylamine-guided carboxamide SGC-7901, HepG2Selective Proliferation Inhibition3.17 – 6.77[9]

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. URL:[Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. URL:[Link]

  • Synthesis and bioactivity evaluation of 5‐trifluoromethyl‐1H‐pyrazole‐4‐carboxamide derivatives as potential anticancer and antifungal agents - Journal of Heterocyclic Chemistry. URL:[Link]

  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - Frontiers. URL:[Link]

  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - Journal of Physiology and Pharmacology. URL:[Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation - MDPI. URL:[Link]

  • EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES - Journal of Physiology and Pharmacology. URL:[Link]

  • Cannabinoid-1 receptor activation induces reactive oxygen species-dependent and -independent mitogen-activated protein kinase activation and cell death in human coronary artery endothelial cells - NIH/PMC. URL:[Link]

Sources

Application

Using N-(3-bromophenyl)-1H-pyrazole-3-carboxamide as a chemical probe

Application Note: Utilization of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide in Target Identification and Pathway Profiling Executive Summary The 1H-pyrazole-3-carboxamide scaffold is a highly privileged structure in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide in Target Identification and Pathway Profiling

Executive Summary

The 1H-pyrazole-3-carboxamide scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs and advanced chemical probes. Specifically, N-(3-bromophenyl)-1H-pyrazole-3-carboxamide represents a versatile, low-molecular-weight chemical probe utilized for investigating polypharmacological networks, including kinase signaling cascades, DNA minor groove interactions, and cannabinoid receptor modulation[1][2][3].

This application note provides researchers with a comprehensive, self-validating methodological framework for deploying this compound in biochemical and biophysical assays. By detailing the causality behind formulation choices and assay design, this guide ensures robust, reproducible target engagement profiling.

Mechanistic Rationale & Structural Insights

To effectively use N-(3-bromophenyl)-1H-pyrazole-3-carboxamide, researchers must understand how its structural topology dictates its biological activity:

  • The Pyrazole Core (Hinge-Binding Motif): The 1H-pyrazole ring acts as a bidentate hydrogen bond donor and acceptor. In kinase profiling, this moiety mimics the adenine ring of ATP, allowing the probe to anchor deeply within the highly conserved kinase hinge region[2].

  • The Carboxamide Linker: This linker provides critical rotational flexibility. It allows the molecule to adopt multiple conformations, facilitating induced-fit binding within allosteric pockets or the narrow curvature of the DNA minor groove[1].

  • The 3-Bromophenyl Moiety: The meta-substituted bromine atom serves a dual purpose. First, it introduces a strong halogen bond donor capability (via its σ-hole), which can interact with backbone carbonyls in protein targets. Second, it significantly enhances the lipophilicity of the molecule, driving hydrophobic interactions within the DNA minor groove and improving cellular permeability[1].

Recent literature demonstrates that pyrazole-3-carboxamide derivatives exhibit strong DNA-binding affinity (often acting as minor groove binders rather than intercalators) and can induce cell cycle arrest[1][2]. Concurrently, specific 5-aryl substitutions on this scaffold have yielded highly selective Cannabinoid Type 2 (CB2) receptor agonists, highlighting the polypharmacological utility of this probe class[3].

Polypharmacological network of pyrazole-3-carboxamide derivatives across multiple biological targets.

Physicochemical Properties & Formulation Guidelines

Proper formulation is the most critical step in ensuring assay reproducibility. The presence of the bromophenyl group makes this compound highly hydrophobic; therefore, aqueous buffers alone are insufficient for stock preparation.

PropertyValue / GuidelineRationale
Molecular Weight ~266.10 g/mol Low MW ensures high ligand efficiency (LE).
Primary Solvent 100% Anhydrous DMSOPrevents compound aggregation and precipitation[4].
Stock Concentration 10 mM to 50 mMAllows for high-throughput serial dilutions.
Max Final [DMSO] 1.0% (v/v) in assayHigher DMSO concentrations can denature target kinases or alter DNA supercoiling.
Storage Conditions -20°C, desiccated, darkProtects the carboxamide bond from slow hydrolysis and prevents photo-degradation.

Protocol 1: In Vitro Kinase Profiling (Self-Validating ADP-Glo™ Assay)

Objective: To quantify the ATP-competitive kinase inhibitory activity of the probe. Causality & Design: We utilize a luminescence-based ADP detection assay rather than a substrate-phosphorylation assay. This choice isolates the measurement to the intrinsic ATPase activity of the kinase, making the assay universally applicable regardless of the specific peptide substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the 10 mM DMSO probe stock to a 100X working concentration in DMSO. Perform a 10-point, 3-fold serial dilution.

  • Buffer Exchange: Dilute the 100X stocks 1:25 into the 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Note: BSA is critical here to prevent non-specific binding of the hydrophobic bromophenyl moiety to the plastic microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the diluted probe to a 384-well plate. Add 5 µL of the target Kinase (e.g., Aurora A or CDK2). Incubate for 15 minutes at room temperature. Causality: Pre-incubation is mandatory to allow slow-binding, induced-fit inhibitors to reach thermodynamic equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Crucial: The ATP concentration must be set precisely at the predetermined Km​ for the specific kinase. Using ATP at Km​ ensures that the calculated IC50​ is a direct reflection of the inhibitor's affinity ( Ki​ ), as per the Cheng-Prusoff equation.

  • Internal Validation Controls:

    • Positive Control (Max Signal): 1% DMSO vehicle + Enzyme + ATP.

    • Negative Control (Background): 1% DMSO vehicle + Buffer + ATP (No Enzyme).

    • Reference Control: 1 µM Staurosporine (A pan-kinase inhibitor to validate assay sensitivity).

  • Detection: After a 60-minute reaction, add 15 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes. Add 30 µL of Kinase Detection Reagent to convert generated ADP back to ATP and produce luminescence.

  • Data Analysis: Read luminescence and plot log[Probe] vs. Normalized Response to extract the IC50​ .

Protocol 2: DNA Minor Groove Binding Assessment

Objective: To determine the DNA-binding affinity and interaction mode (intercalation vs. minor groove binding) of the pyrazole-3-carboxamide probe[1][2]. Causality & Design: Electronic absorption (UV-Vis) spectroscopy can confirm that binding occurs (via hypochromism), but it cannot definitively identify the binding mode. Therefore, we pair UV-Vis with hydrodynamic viscosity measurements. Intercalators physically separate base pairs, lengthening the DNA polymer and sharply increasing viscosity. Minor groove binders, like pyrazole-carboxamides, nestle into the groove without elongating the helix, resulting in negligible viscosity changes[2].

Step-by-Step Methodology:

  • DNA Preparation: Dissolve Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.4). Verify the concentration by measuring absorbance at 260 nm (using a molar extinction coefficient of ϵ260​=6600M−1cm−1 ).

  • Spectroscopic Titration:

    • Place 20 µM of the probe in a quartz cuvette.

    • Titrate increasing concentrations of CT-DNA (0 to 100 µM).

    • Monitor the absorption spectra (200-400 nm). A decrease in peak intensity (hypochromism) without a significant red-shift confirms groove binding[2].

  • Viscosity Validation Assay:

    • Use an Ostwald viscometer submerged in a highly controlled water bath at 25.0 ± 0.1 °C.

    • Measure the flow time of the Tris-HCl buffer ( t0​ ).

    • Measure the flow time of 50 µM CT-DNA alone ( tDNA​ ).

    • Measure the flow time of CT-DNA pre-incubated with increasing ratios of the probe ([Probe]/[DNA] = 0.2, 0.4, 0.6, 0.8, 1.0).

    • Self-Validating Control: Run a parallel titration using Ethidium Bromide (EB), a known intercalator. EB must show a sharp, linear increase in viscosity to prove the viscometer is sensitive to DNA lengthening.

  • Data Analysis: Calculate relative viscosity ( η/η0​ ) where η=tsample​−t0​ and η0​=tDNA​−t0​ . Plot (η/η0​)1/3 against the [Probe]/[DNA] ratio. A flat line confirms minor groove binding[2].

Experimental workflow for validating N-(3-bromophenyl)-1H-pyrazole-3-carboxamide as a chemical probe.

Quantitative Data Summary

When executing the protocols above, researchers should expect pharmacological parameters to fall within the following ranges, based on established literature for the 1H-pyrazole-3-carboxamide scaffold[1][2][3]:

Assay TypeTarget / ParameterExpected RangeInterpretation
Spectroscopy DNA Binding Affinity ( Kb​ ) 1.0×104 to 5.0×105M−1 Strong minor groove binding[1].
Viscosity (η/η0​)1/3 Slope~ 0.0 to 0.1Confirms non-intercalative binding[2].
Kinase Assay Hinge-binding Kinases ( IC50​ )0.5 µM to 15.0 µMModerate to high potency depending on kinase[2].
Receptor Assay CB2 Receptor Agonism ( EC50​ )10 nM to 500 nMHigh selectivity over CB1 receptors[3].

References

  • Title: Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL: [Link]

  • Title: Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis Source: PubMed / European Journal of Medicinal Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide

Welcome to the technical support center for the synthesis of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals to address commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve reaction outcomes. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My yield of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide is consistently low (<50%). What are the most likely causes and how can I fix them?

A low yield is the most common issue and typically points to problems in the second stage of the synthesis: the amide bond formation between 1H-pyrazole-3-carboxylic acid and 3-bromoaniline. The overall process is generally a two-stage synthesis involving the creation of the pyrazole core followed by amide coupling.[1] The amide coupling step is the most frequent source of yield loss.

Let's diagnose the potential failure points, focusing on the most common and effective coupling method: conversion of the carboxylic acid to an acid chloride followed by reaction with the amine.

Potential Cause 1: Incomplete Formation of Pyrazole-3-carbonyl Chloride

The acid chloride is a highly reactive intermediate. If its formation is incomplete, you are carrying unreacted carboxylic acid into the coupling step, which will not react under standard conditions and will lower your yield.

  • The Chemistry: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid to the much more electrophilic acid chloride.[2] This is a crucial activation step.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Both SOCl₂ and oxalyl chloride react violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and prevent the formation of the acid chloride. Dry your glassware in an oven and use anhydrous solvents.

    • Use a Catalyst: For reactions with oxalyl chloride, adding a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF) can significantly accelerate the formation of the acid chloride via a Vilsmeier-type intermediate.[3]

    • Sufficient Reagent & Time: Use a slight excess of the chlorinating agent (typically 1.5-2.0 equivalents).[1] After addition, allow the reaction to stir at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours to ensure complete conversion.

    • Confirm Formation: After the reaction, remove the excess SOCl₂ or oxalyl chloride under vacuum. A successful reaction leaves a solid or oil that should be used immediately. You can confirm formation via IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acid chloride at a higher wavenumber (typically >1750 cm⁻¹).

Potential Cause 2: Low Reactivity of 3-Bromoaniline

3-Bromoaniline is an electronically deactivated amine. The bromine atom is an electron-withdrawing group via induction, which reduces the nucleophilicity of the amine nitrogen. This makes the reaction inherently slower than with more electron-rich anilines.[4]

  • The Chemistry: The rate of amide bond formation is dependent on the nucleophilicity of the amine. A less nucleophilic amine requires more forcing conditions or a more reactive electrophile to achieve a good reaction rate.

  • Troubleshooting Steps:

    • Ensure Acid Chloride Reactivity: The best way to counteract a weak nucleophile is with a strong electrophile. The acid chloride route is strongly preferred over direct coupling methods (using reagents like EDC/HOBt) for this reason.

    • Increase Reaction Time/Temperature: If the reaction is sluggish at room temperature (monitor by TLC), consider gentle heating. Refluxing in a solvent like xylene or toluene for several hours is a common strategy.[5]

    • Use an Appropriate Base: The choice of base is critical (see below). An effective base will ensure the aniline remains deprotonated and nucleophilic.

Potential Cause 3: Suboptimal Amide Coupling Conditions

The coupling of the acid chloride and amine generates one equivalent of hydrochloric acid (HCl). This acid will react with any available amine (either the starting 3-bromoaniline or the product), protonating it and rendering it non-nucleophilic.[6] This amine salt formation is a major cause of low yields.

  • The Chemistry: The Schotten-Baumann reaction utilizes a base to neutralize the HCl as it is formed, driving the reaction to completion.[6][7]

  • Troubleshooting Steps:

    • Anhydrous Conditions (Organic Base): If running the reaction in an anhydrous organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8] Use at least one equivalent to scavenge the HCl, and often a slight excess (1.1-1.5 eq) is beneficial.

    • Biphasic Conditions (Inorganic Base): The classic Schotten-Baumann setup uses a two-phase system of an organic solvent (like DCM) and water containing an inorganic base (like NaOH or K₂CO₃).[7] The acid chloride and amine react in the organic phase, and the byproduct HCl is neutralized by the base in the aqueous phase. This can be very effective but introduces the risk of acid chloride hydrolysis.

    • Control Temperature: The reaction is often exothermic. Start the reaction by adding the acid chloride solution slowly to the amine solution at 0 °C to control the initial rate, then allow it to warm to room temperature to proceed to completion.[1]

Q2: My TLC plate shows multiple spots after the reaction. What are the likely byproducts?

Seeing multiple spots is common. Identifying them is key to optimizing the reaction.

  • Spot 1 (Lowest Rf): 1H-Pyrazole-3-carboxylic acid. This is your unreacted starting material or the product of acid chloride hydrolysis. It is highly polar and will stick to the baseline. If this spot is intense, it points to incomplete acid chloride formation or significant hydrolysis.

  • Spot 2 (Mid Rf): 3-Bromoaniline. Your other starting material. If this spot is prominent, it suggests the reaction has not gone to completion or that a significant portion of it was deactivated as an HCl salt.

  • Spot 3 (Highest Rf): N-(3-bromophenyl)-1H-pyrazole-3-carboxamide. This is your desired product. It is generally less polar than the carboxylic acid starting material.

  • Potential Other Spots: Depending on the pyrazole synthesis route, you could have other impurities. However, in the coupling step, the three spots above are the most common to monitor.

Q3: How can I improve the purity of my final product?

Purification is essential for obtaining a high-quality final compound.

  • Aqueous Work-up: After the reaction, a standard work-up is crucial.

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and organic base.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted 1H-pyrazole-3-carboxylic acid.

    • Wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[1]

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. Ethanol, isopropanol, or mixtures like Ethyl Acetate/Hexane are good starting points.[5][8]

  • Column Chromatography: If recrystallization fails or if byproducts have similar solubility, purification by flash column chromatography is the standard alternative. Use a solvent system identified from your TLC analysis (e.g., Hexane/Ethyl Acetate gradient).[8]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable synthetic strategy for preparing N-(3-bromophenyl)-1H-pyrazole-3-carboxamide?

The most robust and widely cited method is a two-stage process.[1] This approach offers flexibility and generally provides higher yields than one-pot strategies, especially when dealing with deactivated anilines.

Stage 1: Synthesis of 1H-Pyrazole-3-carboxylic Acid This is typically achieved via a Knorr pyrazole synthesis or a similar cyclocondensation reaction.[9] A common method involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[10]

Stage 2: Amide Coupling This involves coupling the synthesized 1H-pyrazole-3-carboxylic acid with 3-bromoaniline. As detailed in the troubleshooting section, converting the carboxylic acid to its acid chloride is the most effective activation method for this step.

Diagram: General Synthetic Workflow

G cluster_stage1 Stage 1: Pyrazole Core Synthesis cluster_stage2 Stage 2: Amide Coupling dicarbonyl 1,3-Dicarbonyl Compound pyrazole_acid 1H-Pyrazole-3-carboxylic Acid dicarbonyl->pyrazole_acid Cyclocondensation hydrazine Hydrazine Derivative hydrazine->pyrazole_acid acid_chloride Pyrazole-3-carbonyl Chloride pyrazole_acid->acid_chloride Activation (e.g., SOCl₂) final_product N-(3-bromophenyl)-1H- pyrazole-3-carboxamide acid_chloride->final_product Amide Formation (Schotten-Baumann) amine 3-Bromoaniline amine->final_product

Caption: High-level workflow for the synthesis of the target compound.

FAQ 2: Which amide coupling method should I choose? Acid Chloride vs. Peptide Coupling Reagents?

The choice depends on the scale, substrate reactivity, and desired process simplicity. For N-(3-bromophenyl)-1H-pyrazole-3-carboxamide, the acid chloride method is generally superior due to the low reactivity of 3-bromoaniline.

Table 1: Comparison of Common Amide Coupling Methods

FeatureAcid Chloride Method (e.g., via SOCl₂)Peptide Coupling Reagents (e.g., HATU, EDC)
Reactivity Excellent. The acid chloride is highly electrophilic, making it ideal for unreactive amines like 3-bromoaniline.Good to Very Good. Reactivity is generally lower than acid chlorides. May struggle with deactivated amines, leading to lower yields or longer reaction times.[11]
Process Two distinct steps: 1) Acid chloride formation, 2) Amide coupling. Requires careful handling of moisture-sensitive reagents.One-pot procedure. Carboxylic acid, amine, coupling reagent, and base are mixed together.[12]
Byproducts Generates HCl (neutralized by base) and volatile byproducts from the chlorinating agent (e.g., SO₂, CO, HCl from oxalyl chloride).Generates stoichiometric amounts of byproducts (e.g., HOBt, DCU from DCC) that must be removed during work-up.
Cost Generally more cost-effective , using common bulk reagents like SOCl₂ and TEA.Can be more expensive , as peptide coupling reagents are complex and costly.[13]
Best For Difficult Couplings: Deactivated amines, sterically hindered substrates. Large-scale synthesis where cost is a factor.[3]Sensitive Substrates: Mild conditions are ideal for molecules with sensitive functional groups. Peptide synthesis. Small-scale discovery chemistry where convenience is key.
Recommendation Highly Recommended for this specific synthesis to maximize yield.Use if the acid chloride route fails or if the starting pyrazole has functional groups incompatible with chlorinating agents.
FAQ 3: Can you provide an optimized, step-by-step protocol for the acid chloride route?

Certainly. This protocol incorporates best practices for maximizing yield and purity. It assumes you have already synthesized and purified 1H-pyrazole-3-carboxylic acid.

Experimental Protocol: Synthesis of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide

Part A: Formation of 1H-Pyrazole-3-carbonyl Chloride

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid) to the flask.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (2.0 eq) to the suspension at room temperature. Caution: SOCl₂ is corrosive and reacts with moisture. Handle in a fume hood.

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated to 40 °C to ensure completion. Monitor the reaction's progress by observing the dissolution of the solid starting material and the cessation of gas evolution (HCl and SO₂). The reaction is typically complete in 2-4 hours.

  • Isolation of Intermediate: Once the reaction is complete, remove the solvent and excess SOCl₂ under reduced pressure (rotary evaporation). The resulting crude 1H-pyrazole-3-carbonyl chloride should be used immediately in the next step without purification.

Part B: Amide Coupling (Schotten-Baumann Conditions)

  • Preparation: In a separate flask, dissolve 3-bromoaniline (1.0 eq) and triethylamine (TEA) (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the amine solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Dissolve the crude 1H-pyrazole-3-carbonyl chloride from Part A in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane).[1]

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure N-(3-bromophenyl)-1H-pyrazole-3-carboxamide.[8]

Diagram: Troubleshooting Flowchart for the Amide Coupling Step

G cluster_checks Pre-Reaction Checks cluster_troubleshoot Troubleshooting Actions start Start: Amide Coupling Step anhydrous Are conditions anhydrous? start->anhydrous tlc Monitor Reaction by TLC complete Reaction Complete? tlc->complete workup Proceed to Aqueous Work-up & Purification complete->workup Yes low_yield Problem: Low Yield or Stalled Reaction complete->low_yield No (After 4-6h) heat Gently heat reaction (e.g., 40 °C) low_yield->heat Action 1 check_acid_chloride Re-evaluate acid chloride formation step low_yield->check_acid_chloride Root Cause Analysis anhydrous->low_yield No base Is a suitable base present (>=1 eq)? anhydrous->base Yes base->tlc Yes base->low_yield No extend_time Extend reaction time (4-8h) heat->extend_time Action 2 extend_time->tlc

Caption: Decision-making flowchart for troubleshooting the amide coupling reaction.

References

  • Özer, I. & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Erciyes University Journal of the Institute of Science and Technology. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate Publication. Available at: [Link]

  • Mohan, C. D., et al. (2016). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Mengeş, N. (2020). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Mori, M., et al. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Available at: [Link]

  • Patel, A., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Neumann, J., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Neumann, J., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • U.S. Patent No. 10,383,853. (2019). Carboxamide derivative and its diastereomers in stable crystalline form.
  • World Intellectual Property Organization. (2011). Process for the preparation of pyrazole carboxylic acid amides. WO2011131544A1.
  • Sharma, G., et al. (2023). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. Available at: [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Available at: [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Available at: [Link]

Sources

Optimization

Diagnostic Overview: The Amidation Reaction Network

Welcome to the Technical Support Center for Medicinal Chemistry and Drug Development. This guide is designed to help researchers troubleshoot and optimize the synthesis of pyrazole carboxamides—a privileged scaffold prev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry and Drug Development. This guide is designed to help researchers troubleshoot and optimize the synthesis of pyrazole carboxamides—a privileged scaffold prevalent in SDHI fungicides, kinase inhibitors, and cannabinoid receptor ligands.

Below, we dissect the mechanistic causes of common synthetic failures and provide self-validating protocols to ensure high-yielding amide bond formations.

Before troubleshooting, it is critical to map the reaction landscape. The diagram below illustrates the desired activation-coupling pathway alongside the three most common parasitic side reactions encountered during pyrazole carboxamide synthesis.

G Start Pyrazole Carboxylic Acid + Amine Activation Activation Phase (HATU / SOCl₂) Start->Activation Base, Solvent Decarboxylation Decarboxylation (Loss of CO₂) Start->Decarboxylation Heat / Strong Base ActiveEster Active Ester / Acid Chloride Activation->ActiveEster Intermediate Formation Guanidinium Guanidinium Byproduct (+99 Da Mass Shift) Activation->Guanidinium Excess Uronium Salt Amide Target Pyrazole Carboxamide ActiveEster->Amide Amine Nucleophilic Attack NAcylation N-Acylation / Dimerization (Competing Nucleophile) ActiveEster->NAcylation Unprotected Pyrazole NH

Workflow of pyrazole carboxamide synthesis highlighting critical side-reaction pathways.

Troubleshooting Guide: Resolving Critical Side Reactions

Issue 1: Formation of Guanidinium Byproducts (+99 Da Mass Shift)

Symptom: Your LC-MS analysis shows a major byproduct with a mass of[M+99]⁺ or [M+100]⁺ instead of the desired amide. Causality: When using uronium-based coupling reagents like HATU or HBTU, highly nucleophilic amines can directly attack the electrophilic carbon of the coupling reagent rather than the active ester. This forms a highly stable tetramethylguanidinium byproduct [[1]](). This side reaction dominates during slow couplings (e.g., sterically hindered pyrazoles) or if the uronium salt is present in excess 2.

Self-Validating Protocol: Pre-Activation Amidation This methodology prevents guanidinylation by ensuring the complete consumption of HATU before the amine is introduced.

  • Pre-activation: Dissolve 1.0 eq of the pyrazole carboxylic acid in anhydrous DMF (0.1 M). Add exactly 1.0 eq of HATU. Do not use an excess of the coupling agent.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 5–10 minutes.

    • Validation Checkpoint: A slight color change (often to pale yellow) indicates the successful formation of the active HOAt ester.

  • Amine Addition: Dissolve 1.1 eq of the target amine in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Monitoring: Stir for 2–12 hours. The absence of the +99 Da peak on the LC-MS trace validates the kinetic control of the reaction 3.

Issue 2: Sluggish Coupling and Pyrazole N-Acylation

Symptom: Low yields, multiple spots on TLC, or LC-MS indicating dimerization/oligomerization. Causality: The NH group at position-1 of an unprotected pyrazole can act as a competing nucleophile. The readily available hydrogen inhibits the targeted synthesis of the amide, leading to N-acylated byproducts [[4]](). Furthermore, sterically hindered pyrazoles (e.g., 1,3,5-trimethylpyrazole-4-carboxylic acid) react too slowly with standard active esters, giving the side reactions time to outcompete the main pathway.

Self-Validating Protocol: Acid Chloride Generation This methodology bypasses uronium intermediates entirely, overpowering steric hindrance and outcompeting pyrazole N-acylation through sheer electrophilic reactivity.

  • Chlorination: Suspend 1.0 eq of pyrazole-carboxylic acid in anhydrous DCM. Add 1.5–2.0 eq of thionyl chloride (SOCl₂) and a catalytic drop of DMF 5.

  • Reflux: Heat to reflux for 2 hours.

    • Validation Checkpoint: The suspension will become a clear solution, visually confirming complete conversion to the acid chloride.

  • Concentration (Critical): Evaporate the solvent and excess SOCl₂ under reduced pressure. Failing to remove SOCl₂ will result in the immediate degradation of your amine in the next step.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add 1.2 eq of the amine and 2.0 eq of triethylamine (TEA) dropwise.

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine.

Quantitative Data Presentation: Side Reaction Mitigation Matrix

Use this matrix to rapidly diagnose and assign corrective actions based on your analytical readouts.

Side ReactionPrimary CausalityAnalytical SignatureMitigation Protocol
Guanidinylation Direct amine attack on uronium salt (HATU/HBTU)LC-MS: [M+99]⁺ or [M+100]⁺ peakStrictly 1:1 stoichiometry; Pre-activate acid; Switch to PyAOP.
N-Acylation Unprotected pyrazole NH acts as a competing nucleophileLC-MS: Dimer mass; TLC: Multiple closely eluting spotsN-protection (Boc/THP); Utilize the Acid Chloride method.
Decarboxylation Thermal or basic degradation of 3-carboxylic acidsLC-MS: Loss of starting material (-44 Da)Keep T < 40 °C; Avoid strong bases; Use highly reactive coupling agents.
Epimerization Over-basification during active ester formationChiral HPLC: Drop in enantiomeric excess (ee%)Substitute TEA/DIPEA with the less nucleophilic 2,6-lutidine.

Frequently Asked Questions (FAQs)

Q: Why should I use PyAOP instead of HATU for cyclization or slow couplings? A: In cyclization or sterically hindered coupling reactions, the amine has more time to react with the coupling agent itself. PyAOP is a phosphonium-based reagent. Unlike uronium salts (HATU/HBTU), phosphonium reagents do not contain a guanidinium-forming core. Substituting HATU with PyAOP completely avoids the +99 Da guanidinium byproduct while maintaining similar coupling efficiency 2.

Q: Does the choice of base affect the side reactions? A: Yes. Stronger, unhindered bases can cause epimerization or promote the direct attack of the amine on the coupling agent. Switching from TEA to a more hindered base like DIPEA, or a less nucleophilic base like 2,6-lutidine, can effectively suppress unwanted guanylation 1.

Q: My pyrazole nitrogen becomes deprotected during the acidic workup. What should I do? A: If your synthetic route relies on a protecting group (like THP or Boc) to prevent N-acylation, standard 1M HCl washes will inadvertently cleave it, leaving the pyrazole unprotected and vulnerable 4. Switch to a milder workup using saturated NH₄Cl or 10% citric acid, or plan the deprotection as a deliberate final step.

References

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem. 5

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC / National Institutes of Health. 1

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. 3

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC / National Institutes of Health. 4

  • Guanidinium Formation during in situ Activation of Amino Acids by Uronium-Salts. ThermoFisher Scientific. 2

Sources

Troubleshooting

N-(3-bromophenyl)-1H-pyrazole-3-carboxamide purification challenges

Welcome to the Technical Support & Application Portal for the synthesis and purification of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide . As a Senior Application Scientist, I have designed this portal to move beyond basi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Application Portal for the synthesis and purification of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide .

As a Senior Application Scientist, I have designed this portal to move beyond basic protocols. Here, we address the fundamental physicochemical causality behind the purification bottlenecks associated with this specific molecular scaffold.

I. System Overview & Mechanistic Workflow

The synthesis of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide typically relies on the amidation of 1H-pyrazole-3-carboxylic acid with 3-bromoaniline. The core challenge lies in the electronic properties of the substrates: the electron-withdrawing meta-bromo substituent significantly reduces the nucleophilicity of the aniline nitrogen. This necessitates highly efficient coupling reagents (like HATU or EDC/HOBt), which in turn generate byproducts that heavily complicate downstream purification[1].

Workflow for the synthesis and purification of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide.

II. Quantitative Physicochemical Matrix

To successfully isolate this compound, you must leverage its solubility profile. The presence of both hydrogen bond donors (pyrazole NH, amide NH) and acceptors (C=O, pyrazole N) creates a rigid, planar network that strongly influences its chromatographic behavior.

ParameterValue / DescriptionCausality / Impact on Purification
Molecular Weight 266.10 g/mol Confirmed via LC-MS (m/z ~266/268 due to Br isotopes).
LogP (Estimated) ~2.5 - 2.8Moderate lipophilicity; partitions into EtOAc during workup.
High Solubility DMF, DMSO, THFRequires high-boiling solvents for reaction; necessitates LiCl washes to remove DMF.
Moderate Solubility DCM, Ethyl Acetate, MethanolIdeal solvent systems for flash chromatography and extraction.
Low Solubility Water, Hexane, HeptaneUtilized as anti-solvents for crystallization to force precipitation.
TLC Retention ( Rf​ ) ~0.45 (95:5 DCM:MeOH)Optimal gradient target for normal-phase silica gel chromatography.

III. Targeted Troubleshooting (FAQs)

Q1: My product is persistently co-eluting with a byproduct showing an NMR singlet at ~2.8 ppm. How do I remove this? A1: That singlet corresponds to tetramethylurea (TMU), a stoichiometric byproduct generated when using HATU as the coupling reagent[2]. Causality: Because your target pyrazole-carboxamide has moderate polarity, the polar extraction solvents (like EtOAc) required to dissolve it will also extract TMU. Furthermore, HATU generates hydroxyazabenzotriazole (HOAt), which can also contaminate the organic phase[2]. Solution: If you must use HATU, perform a rigorous aqueous workup using 5% aqueous LiCl (to pull DMF and TMU into the aqueous phase) followed by saturated NaHCO₃ to deprotonate and remove HOAt. Alternatively, switch to an EDC/HOBt coupling strategy, which generates water-soluble urea byproducts that are easily washed away[1].

Q2: I have unreacted 3-bromoaniline streaking on my column. Why didn't the reaction go to completion, and how do I separate it? A2: Causality: The electron-withdrawing nature of the meta-bromine atom significantly reduces the nucleophilicity of the aniline nitrogen. This makes the nucleophilic attack on the activated ester the rate-limiting step, often leaving unreacted aniline in the mixture[1]. Solution: Do not rely on chromatography to separate the aniline, as anilines streak heavily on silica. Instead, leverage acid-base chemistry during the workup. Wash the organic phase with 1N HCl or 10% citric acid. The acidic wash protonates the unreacted 3-bromoaniline, converting it into a water-soluble anilinium salt, completely removing it before the mixture ever touches a silica column[1].

Q3: The compound "oils out" during recrystallization instead of forming crystals. How do I fix this? A3: Causality: N-(3-bromophenyl)-1H-pyrazole-3-carboxamide possesses a rigid aromatic system capable of strong intermolecular hydrogen bonding. Rapid cooling or the use of a single solvent causes the compound to crash out as an amorphous, solvated syrup rather than organizing into a thermodynamically stable crystal lattice. Solution: Utilize a binary solvent system (e.g., Ethyl Acetate/Heptane). Dissolve the crude material in a minimal amount of boiling EtOAc. Add hot Heptane dropwise until the solution reaches the "cloud point" (slight turbidity), then add a single drop of EtOAc to clear it. Cool the flask slowly to room temperature over several hours before moving it to an ice bath.

IV. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes an EDC/HOBt-mediated pathway[3]. It is designed as a self-validating system : the formation of the HOBt-ester is chromatographically distinct, and the subsequent phase-separation steps use specific pH adjustments to isolate the target compound based on predictable pKa values. You can verify the success of each step in real-time.

Phase 1: Pre-Activation (Formation of HOBt-ester)

  • Dissolve 1H-pyrazole-3-carboxylic acid (1.2 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add EDC·HCl (1.3 equiv) and HOBt (1.3 equiv) to the flask.

  • Cool the solution to 0 °C and add DIPEA (3.0 equiv) dropwise.

  • Validation Check: Stir for 30 minutes. Spot the reaction on a TLC plate (DCM:MeOH 9:1). You should observe the consumption of the baseline carboxylic acid and the appearance of a new, less polar spot corresponding to the activated HOBt-ester[1].

Phase 2: Nucleophilic Addition

  • Add 3-bromoaniline (1.0 equiv) directly to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 18–24 hours[3].

  • Validation Check: LC-MS or TLC should confirm the disappearance of the aniline and the emergence of the target mass.

Phase 3: Self-Validating Aqueous Workup

  • Dilute the reaction mixture with Ethyl Acetate (10 volumes relative to DMF).

  • Acid Wash (Removes unreacted aniline & DIPEA): Wash the organic layer with 1N HCl (3 x 5 volumes).

    • Validation: Spot the aqueous layer on TLC under UV light. UV activity in the baseline confirms the successful extraction of the protonated aniline.

  • Base Wash (Removes unreacted acid & HOBt): Wash with saturated aqueous NaHCO₃ (3 x 5 volumes)[1].

    • Validation: The aqueous layer pH should test at ~8.

  • Brine/LiCl Wash (Removes DMF & Urea byproducts): Wash with 5% aqueous LiCl (2 x 5 volumes), followed by brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Phase 4: Flash Column Chromatography

  • Dry-load the crude solid onto silica gel (adsorb onto 3x weight of silica) to prevent the moderate polarity of the pyrazole from causing broad, streaky bands.

  • Elute using a gradient of Hexanes to Ethyl Acetate. The pure N-(3-bromophenyl)-1H-pyrazole-3-carboxamide typically elutes at approximately 40-50% Ethyl Acetate.

V. References

  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage -[Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube - [Link]

  • Pyrazole carboxamide | Sigma-Aldrich - SigmaAldrich.cn -[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling of Bromophenyls

Welcome to the advanced troubleshooting and optimization center. Lowering palladium catalyst loading from standard stoichiometric levels (1–5 mol%) to catalytic extremes (ppm to 0.1 mol%) is critical for cost reduction,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and optimization center. Lowering palladium catalyst loading from standard stoichiometric levels (1–5 mol%) to catalytic extremes (ppm to 0.1 mol%) is critical for cost reduction, minimizing heavy metal toxicity, and streamlining purification in drug development. However, bromophenyl compounds present unique kinetic challenges at low loadings compared to highly reactive iodides.

This guide provides mechanistic insights, self-validating protocols, and data-driven troubleshooting to stabilize your catalytic cycle and achieve maximum Turnover Numbers (TON).

Mechanistic Vulnerabilities at Low Catalyst Loading

When reducing catalyst loading, the Turnover Frequency (TOF) must increase proportionally to maintain reaction velocity. If the catalytic cycle stalls at any intermediate stage, thermodynamic degradation pathways will outcompete product formation.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Bromophenyl adds) Pd0->OxAdd Deact Catalyst Deactivation (Pd Black Aggregation) Pd0->Deact Low Ligand/O2 PdII_Ar Ar-Pd(II)-Br Complex OxAdd->PdII_Ar TransMet Transmetalation (Boronic Acid + Base) PdII_Ar->TransMet PdII_Ar->Deact Slow Transmetalation PdII_Ar2 Ar-Pd(II)-Ar' Complex TransMet->PdII_Ar2 RedElim Reductive Elimination (Product Release) PdII_Ar2->RedElim RedElim->Pd0 Regeneration

Caption: Suzuki-Miyaura catalytic cycle highlighting pathways of catalyst deactivation at low loading.

Frequently Asked Questions (FAQs)

Q1: I reduced my Pd loading from 1.0 mol% to 0.05 mol%, and my reaction stalled at 40% conversion. Why? A1: At ultra-low loadings, the resting state of the catalyst dictates its lifespan. Bromophenyls undergo oxidative addition readily, but if the subsequent transmetalation step is rate-limiting (due to poor base solubility or bulky substrates), the Ar-Pd(II)-Br intermediate accumulates. Over time, this intermediate degrades, or the unligated Pd(0) aggregates into inactive "Pd black"[1]. Causality & Solution: You must accelerate transmetalation and reductive elimination. Switch to highly active, bulky electron-rich ligands (e.g., Pd-NHC complexes or Buchwald ligands like XPhos). These ligands enforce a mono-ligated Pd(0) state that is highly reactive while sterically preventing Pd-Pd aggregation[1].

Q2: How does catalyst loading affect homocoupling, and how can I minimize it? A2: Homocoupling (the formation of symmetrical biaryls from the boronic acid) is a dominant side reaction when pushing for low catalyst loading, particularly if Pd(II) precatalysts are used. Pd(II) can oxidize the boronic acid directly, initiating a homocoupling cycle before it is reduced to the active Pd(0) state. Trace atmospheric oxygen acts as a secondary oxidant, severely exacerbating this pathway. Causality & Solution: Rigorously degas all solvents (sparging with N2/Ar for at least 15-30 minutes). Replace Pd(II) salts with a Pd(0) precatalyst (e.g., Pd2(dba)3). If a Pd(II) source must be used, add a mild reducing agent like potassium formate to rapidly generate Pd(0) without consuming your boronic acid.

Q3: I am observing significant dehalogenation (reduction of the bromophenyl to the arene). How do I troubleshoot this? A3: Dehalogenation occurs when the highly active catalyst undergoes oxidative addition, but instead of transmetalating with the boronic acid, it abstracts a hydride from the solvent (e.g., alcohols) or the ligand itself[2]. Causality & Solution: This represents a kinetic mismatch where the transmetalation partner is too slow to react. To fix this, lower the reaction temperature to suppress the higher-activation-energy hydride abstraction pathway, and ensure you are using a stable boronate ester (like Bpin) rather than a free boronic acid prone to degradation[2].

Troubleshooting Workflow

Workflow Start Evaluate Initial Loading (e.g., 1.0 mol%) Conv Is Conversion >95%? Start->Conv Reduce Titrate down to 0.1 - 0.01 mol% Conv->Reduce Yes Analyze Analyze Impurities (LC-MS / GC-MS) Conv->Analyze No Homo Homocoupling (Ar-Ar or Ar'-Ar') Analyze->Homo Dehal Dehalogenation (Ar-H) Analyze->Dehal FixHomo Rigorously degas, switch to Pd(0) source Homo->FixHomo FixDehal Lower temperature, use bulky ligands Dehal->FixDehal

Caption: Logical workflow for troubleshooting and optimizing catalyst loading.

Quantitative Optimization Matrix

Use the following data-driven matrix to benchmark your expected outcomes and select the appropriate system based on your target palladium loading.

Target Pd LoadingRecommended Catalyst SystemIdeal Base / Solvent SystemTypical TONPrimary Failure Mode
1.0 - 5.0 mol% Pd(PPh3)4 or Pd(dppf)Cl2K2CO3 / Dioxane-H2O20 - 100Ligand oxidation / Protodeboronation
0.1 - 0.5 mol% Pd2(dba)3 + XPhos / SPhosK3PO4 / Toluene-H2O200 - 1,000Homocoupling
0.01 - 0.05 mol% Pd-NHC (e.g., NOVECAT G4-02)KOtBu / EtOH-H2O2,000 - 10,000Pd Black aggregation[1]
< 0.01 mol% (ppm) Heterogeneous Pd/ZnO NWsNa2CO3 / EtOH-H2OUp to 130,000Mass transfer limitations[3]

Self-Validating Experimental Protocol: Ultra-Low Loading (0.05 mol%)

This protocol incorporates built-in validation checks to ensure causality between your actions and the reaction outcome, specifically designed for bromophenyl substrates.

Objective: Achieve >95% conversion of a bromophenyl substrate using 0.05 mol% Pd-NHC catalyst.

Step 1: Rigorous Solvent Degassing (The Oxygen Check)

  • Mechanism: Trace oxygen poisons low-loading Pd(0) catalysts and promotes homocoupling.

  • Action: Sparge a mixture of Toluene/Water (10:1) with ultra-pure Argon for 30 minutes.

  • Self-Validation Checkpoint: Prepare a control vial with 1 mL of the degassed solvent and add a drop of a reduced viologen dye (or rely on strict Schlenk line pressure monitoring). If the solution remains strictly oxygen-free, proceed.

Step 2: Master Mix Catalyst Preparation

  • Mechanism: Weighing 0.05 mol% of solid catalyst directly is prone to massive standard error, leading to irreproducible kinetics.

  • Action: Prepare a 0.01 M stock solution of the Pd-NHC catalyst in degassed THF. For a 10 mmol scale reaction, you require exactly 0.005 mmol of Pd. Dispense exactly 500 µL of this stock solution using a calibrated micropipette.

Step 3: Reaction Assembly

  • Action: In a glovebox or under positive Argon pressure, charge a Schlenk flask with:

    • Bromophenyl substrate (1.0 equiv, 10 mmol)

    • Arylboronic acid pinacol ester (Bpin) (1.1 equiv, 11 mmol) - Using Bpin prevents protodeboronation.

    • Anhydrous K3PO4 (2.0 equiv, 20 mmol)

  • Add 20 mL of the degassed Toluene/Water solvent, followed by the 500 µL catalyst stock solution. Seal and heat to 80 °C.

Step 4: Kinetic Monitoring & Visual Validation

  • Action: Sample the reaction at 1h, 4h, and 8h for LC-MS analysis.

  • Self-Validation Checkpoint: Observe the reaction mixture visually. A persistent pale yellow/clear solution indicates an active, stabilized catalytic cycle. The sudden appearance of a fine black precipitate (Pd black) indicates premature catalyst death via aggregation. If Pd black forms before full conversion, increase the ligand-to-palladium ratio or switch to a more sterically demanding ligand in the next iteration.

References

  • Cross-Coupling Reactions Guide: Troubleshooting. JMCCT. Available at: 2

  • Strategies to minimize homocoupling in Suzuki reactions. BenchChem. Available at:

  • Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation. ACS Organic Process Research & Development. Available at: 1

  • A simple and efficient catalyst for Suzuki reaction based on ultra-low palladium chloride supported on ZnO nanowires. Arabian Journal of Chemistry. Available at: 3

Sources

Troubleshooting

Pyrazole Carboxamide Bioactivity Assays: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center. Pyrazole carboxamides are a highly privileged pharmacophore in medicinal chemistry and agrochemistry, frequently utilized as succinate dehydrogenase inhibitors (SDHIs), kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrazole carboxamides are a highly privileged pharmacophore in medicinal chemistry and agrochemistry, frequently utilized as succinate dehydrogenase inhibitors (SDHIs), kinase inhibitors, and COX modulators. However, their physical chemistry—specifically their rigid, planar structures and lipophilicity—often leads to poor aqueous solubility. This frequently results in assay interference via colloidal aggregation, rendering inconsistent bioactivity readouts between biochemical and cell-based assays.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating diagnostic workflows to help you troubleshoot and resolve these inconsistencies.

Diagnostic Logic & Troubleshooting Workflow

Before adjusting your assay parameters, it is critical to identify whether your inconsistent results stem from compound behavior (aggregation/precipitation) or a lack of true target engagement. Follow the diagnostic logic tree below.

TroubleshootingWorkflow Start Inconsistent Assay Results (Pyrazole Carboxamides) DLS Run Dynamic Light Scattering (DLS) Start->DLS AggCheck Colloidal Aggregation Detected? DLS->AggCheck Mitigate Buffer Optimization (Add 0.01% Triton X-100 / BSA) AggCheck->Mitigate Yes (Scattering ↑) SPR Orthogonal Validation (SPR / Thermal Shift) AggCheck->SPR No (Monomeric) Mitigate->DLS Re-test TrueHit True Target Engagement Confirmed SPR->TrueHit KD correlates with IC50 FalsePos False Positive / PAINS Discard Hit SPR->FalsePos No binding / Non-specific

Workflow for diagnosing and resolving pyrazole carboxamide assay inconsistencies.

Frequently Asked Questions (FAQs)

Q: Why do my pyrazole carboxamide hits show potent biochemical inhibition but complete loss of activity in cell-based assays?

A: This is a classic hallmark of compound-mediated assay interference. Pyrazole carboxamides are highly prone to forming colloidal aggregates (nano-entities) in aqueous buffers once they exceed their Critical Aggregation Concentration (CAC)1[1].

Mechanistic Causality: In a biochemical assay, these soluble aggregates act as non-specific protein sinks. They partially unfold or sequester the target enzyme, yielding a false-positive IC50​ . However, in cell-based assays, these 50–500 nm aggregates are too large to passively diffuse across the phospholipid bilayer, resulting in a false-negative readout 2[2].

Q: How do I definitively diagnose aggregation using Dynamic Light Scattering (DLS)?

A: DLS measures time-dependent fluctuations in scattered light to determine the hydrodynamic radius ( Rh​ ) of particles in solution 3[3]. It is the gold standard for identifying a triphasic equilibrium (monomer soluble aggregate precipitate). Use the table below to interpret your DLS counter-screen data.

Quantitative Data Interpretation for DLS:

DLS ParameterThreshold / ObservationMechanistic Interpretation
Laser Power < 100% at <2×KD​ Compound is precipitating; solid particles physically block laser transmission 4[4].
Scattering Intensity Increases with compound concentrationFormation of colloidal aggregates that scatter the laser 4[4].
Hydrodynamic Radius ( Rh​ ) > 50–500 nmMultimeric aggregate formation causing non-specific protein sequestration 2[2].
Monodispersity Multiple broad peaks (Polydisperse)Triphasic equilibrium: coexistence of monomer, soluble aggregates, and precipitate 3[3].

Experimental Protocols

Protocol 1: Self-Validating DLS Aggregation Counter-Screen

To accurately assess if your pyrazole carboxamide is aggregating, you must test it under the exact conditions of your bioassay.

  • Buffer Preparation: Prepare the exact biochemical assay buffer without detergent. Causality: Detergents form micelles that possess a similar size to proteins and scatter light, confounding the DLS readings 3[3]. Filter the buffer through a 0.22 µm membrane.

  • Compound Titration: Prepare a concentration series of the pyrazole carboxamide in 100% DMSO.

  • Sample Formulation: Spike the DMSO compound stocks into the filtered assay buffer to achieve a final DMSO concentration of 1% (v/v). Ensure the maximum compound concentration tested is at least 2-fold higher than the established KD​ or IC50​ 4[4].

  • Incubation: Incubate the microplate at room temperature for 15-30 minutes to allow the system to reach colloidal equilibrium.

  • Centrifugation: Centrifuge the plate at 6000 x g for 10 to 30 minutes. Causality: This step pellets large, insoluble precipitates that could physically block the DLS laser, ensuring you are only measuring soluble nano-entities 3[3].

  • Measurement: Read the plate using a high-throughput DLS instrument. Record the laser power, scattering intensity (counts per second), and Rh​ .

  • Self-Validating System: Always include a buffer-only control to establish baseline scattering, and a known aggregator (e.g., 100 µM nicardipine) to confirm instrument sensitivity. If the buffer control scatters significantly, filter it again before proceeding.

Protocol 2: Self-Validating SPR Target Engagement Workflow

If DLS confirms your compound is monomeric and soluble, inconsistent results may stem from non-specific binding or buffer incompatibilities. Surface Plasmon Resonance (SPR) provides real-time, label-free validation of target engagement.

  • Ligand Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Aim for an immobilization level that yields an Rmax​ of 30-50 Response Units (RU). Causality: Low immobilization levels minimize mass transport limitations and prevent steric hindrance.

  • Analyte Preparation: Dilute the pyrazole carboxamide in running buffer (matched exactly to the immobilization buffer, typically containing 1-5% DMSO to maintain solubility). Prepare a 5-point dose-response series.

  • Injection: Inject the compound series over the active and reference flow cells at a high flow rate (e.g., 50 µL/min). Causality: High flow rates reduce rebinding artifacts, allowing for accurate kinetic measurements. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Double-reference the sensograms (subtract reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to determine the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

  • Self-Validating System: Run a DMSO solvent correction curve (e.g., 0.5% to 1.5% DMSO) before and after your analyte series. This validates that bulk refractive index shifts caused by minor DMSO mismatches between the running buffer and samples are mathematically eliminated, ensuring the observed Req​ is true mass accumulation.

References

  • Title: Assay Interference by Aggregation - Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL: [Link]

  • Title: UNDERSTANDING DLS DATA Source: CACHE Challenge URL: [Link]

  • Title: Dynamic Light Scattering (DLS) Source: Center for Macromolecular Interactions, Harvard University URL: [Link]

  • Title: Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery Source: Espace INRS URL: [Link]

Sources

Optimization

Avoiding regioisomer formation in pyrazole synthesis

Technical Support Center: Avoiding Regioisomer Formation in Pyrazole Synthesis Welcome to the Application Scientist Support Center. Synthesizing substituted pyrazoles—a privileged scaffold in medicinal chemistry and agro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Avoiding Regioisomer Formation in Pyrazole Synthesis

Welcome to the Application Scientist Support Center. Synthesizing substituted pyrazoles—a privileged scaffold in medicinal chemistry and agrochemicals—often relies on the classical Knorr cyclocondensation[1]. However, the use of unsymmetrical 1,3-diketones frequently results in an intractable mixture of regioisomers[2]. This guide bridges the gap between mechanistic theory and benchtop execution, providing validated troubleshooting strategies to achieve absolute regiocontrol.

Section 1: Mechanistic Insights & FAQs

Q1: Why do I consistently obtain a mixture of 1,3- and 1,5-disubstituted pyrazoles when reacting unsymmetrical 1,3-diketones with substituted hydrazines? A1: This is the fundamental limitation of the Knorr pyrazole synthesis[3]. When an unsymmetrical 1,3-diketone reacts with a monosubstituted hydrazine, the most nucleophilic nitrogen (typically the terminal -NH₂) can attack either of the two distinct carbonyl carbons[4]. The preference is dictated by a competition between the steric hindrance of the adjacent R-groups and the relative electrophilicity of the carbonyl carbons[1]. If these factors do not strongly differentiate the two sites, the reaction yields a nearly equimolar mixture of regioisomers[2].

Q2: How can I modify standard Knorr conditions to favor a single regioisomer without changing my starting materials? A2: Solvent selection and temperature control are your first lines of defense[4]. Traditional protocols use polar protic solvents like ethanol under reflux, which facilitates rapid tautomeric equilibration of the hydrazone intermediates, degrading selectivity[5]. Switching to a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature can dramatically improve regiocontrol. For example, Gosselin et al. demonstrated that this solvent switch shifts the regioselectivity of 1-aryl-3,4,5-substituted pyrazoles from 1:1 to >98:2[2].

Q3: My target is highly sterically demanding, and standard condensations yield the wrong regioisomer. What is the alternative? A3: When thermodynamic control favors the undesired isomer, you must bypass the isolated 1,3-diketone entirely. The Heller-Natarajan protocol involves synthesizing the 1,3-diketone in situ from a ketone enolate and an acid chloride, followed by the immediate addition of hydrazine[6]. This one-pot method traps the kinetic enolate intermediate before tautomeric equilibration occurs, yielding previously inaccessible regioisomers with exceptional selectivity[2].

Q4: I am targeting a specific 1,5-disubstituted pyrazole, but my current route strongly favors the 1,3-isomer. How can I reverse this inherent regioselectivity? A4: To achieve reversed regioselectivity, you should abandon the 1,3-diketone precursor. Deng and Mani developed a powerful base-mediated [3+2] cycloaddition using N-monosubstituted hydrazones and nitroolefins[7]. This route proceeds via a nitropyrazolidine intermediate and exclusively yields 1,3,4-trisubstituted (or 1,5-disubstituted) pyrazoles that are otherwise difficult to access[5].

Section 2: Visualizing the Regioselectivity Challenge

KnorrMechanism Diketone Unsymmetrical 1,3-Diketone HydrazoneA Hydrazone A (Kinetic/Steric) Diketone->HydrazoneA Attack at C1 HydrazoneB Hydrazone B (Thermodynamic) Diketone->HydrazoneB Attack at C3 Hydrazine Substituted Hydrazine Hydrazine->HydrazoneA Hydrazine->HydrazoneB RegioA 1,3-Disubstituted Pyrazole HydrazoneA->RegioA Cyclization RegioB 1,5-Disubstituted Pyrazole HydrazoneB->RegioB Cyclization

Mechanistic divergence in the Knorr pyrazole synthesis leading to regioisomer mixtures.

Workflow Start Target: Unsymmetrical Pyrazole Q1 Precursor Type? Start->Q1 Diketone 1,3-Diketone + Hydrazine Q1->Diketone Chalcone Chalcone + Hydrazine Q1->Chalcone Nitro Nitroolefin + Hydrazone Q1->Nitro 1,5-Regio Target Sol1 In Situ Generation (Heller & Natarajan) Diketone->Sol1 Avoids equilibration Sol2 Pyrazoline Formation followed by Oxidation Chalcone->Sol2 Traps kinetic product Sol3 Base-Mediated Cyclization (Deng & Mani) Nitro->Sol3 Reversed regioselectivity

Troubleshooting workflow for selecting the optimal regioselective pyrazole synthesis strategy.

Section 3: Quantitative Data Summary

Synthesis StrategyPrecursorsKey Reagents & SolventsTypical Regioselectivity RatioPrimary Application
Modified Knorr Unsymmetrical 1,3-Diketone + ArylhydrazineDMAc, Room Temp, Acid Cat.> 98:2Standard 1-aryl-3,4,5-substituted pyrazoles
In Situ Generation Ketone, Acid Chloride, HydrazineLiHMDS, THF, -78 °C to RT> 95:5Sterically demanding or fused-ring pyrazoles
Hydrazone-Nitroolefin N-Monosubstituted Hydrazone + Nitroolefint-BuOK, THF, RefluxExclusive (Single Isomer)Reversed regioselectivity (1,5-disubstituted)
Pyrazoline Oxidation Chalcone + HydrazineI₂, DMSO or DDQ> 95:51,3,5-triarylpyrazoles

Section 4: Validated Experimental Protocols

Protocol A: In Situ 1,3-Diketone Generation (Heller-Natarajan Method)

Causality Check: By generating the lithium enolate and reacting it with an acid chloride, the resulting 1,3-diketone intermediate is immediately trapped by hydrazine. This prevents the tautomeric equilibration that typically scrambles regioselectivity in isolated 1,3-diketones[6].

  • Enolate Formation: Charge an oven-dried flask with the starting ketone (1.0 equiv) and anhydrous THF (0.2 M) under an inert atmosphere (N₂/Ar). Cool the solution to -78 °C.

  • Deprotonation: Dropwise add LiHMDS (1.1 equiv, 1.0 M in THF). Stir at -78 °C for 30 minutes to ensure complete enolate formation.

  • Acylation: Add the desired acid chloride (1.1 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to warm to room temperature over 30 minutes.

  • Hydrazine Trapping: Do not work up the reaction. Directly add the substituted hydrazine (1.5 equiv) and a catalytic amount of acetic acid (if required for imine formation). Stir at room temperature for 2-4 hours until complete consumption of the intermediate is observed via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Base-Mediated Reversed Regioselectivity (Deng-Mani Method)

Causality Check: Traditional Knorr synthesis favors nucleophilic attack on the most electrophilic carbonyl. By using a nitroolefin as the electrophile and a hydrazone as the nucleophile under strongly basic conditions, the reaction proceeds via a specific nitropyrazolidine intermediate, exclusively yielding the "reversed" regioisomer[7].

  • Hydrazone Preparation: Synthesize the N-monosubstituted hydrazone by condensing the corresponding aldehyde/ketone with a substituted hydrazine in ethanol. Isolate and dry the hydrazone.

  • Cycloaddition Setup: In a dry flask, dissolve the hydrazone (1.0 equiv) and the nitroolefin (1.2 equiv) in anhydrous THF (0.1 M).

  • Base Addition: Cool the mixture to 0 °C. Portion-wise, add t-BuOK (2.0 equiv). The strong base initiates the nucleophilic attack of the hydrazone carbon onto the nitroolefin[4].

  • Cyclization & Aromatization: Allow the reaction to warm to room temperature and stir for 12-16 hours. The intermediate nitropyrazolidine spontaneously eliminates HNO₂ (or undergoes oxidation) to aromatize into the pyrazole ring.

  • Workup: Quench with water, extract with dichloromethane, dry over MgSO₄, and concentrate. Purify via recrystallization or column chromatography to isolate the pure regioisomer.

References

  • Source: mdpi.
  • Source: organic-chemistry.
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review (PMC)
  • Source: benchchem.
  • Source: rsc.
  • Source: benchchem.
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review (PMC)

Sources

Reference Data & Comparative Studies

Validation

The Evolving Landscape of Kinase Inhibitors: A Comparative Analysis of Pyrazole-3-Carboxamide Scaffolds

An In-Depth Guide for Researchers and Drug Development Professionals In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies and other proliferative disorders. This guide provides a comparative analysis of a significant structural class of kinase inhibitors: those built upon the N-(3-bromophenyl)-1H-pyrazole-3-carboxamide scaffold. While this specific compound is not extensively characterized in publicly available literature, its core components are prevalent in numerous potent and clinically relevant kinase inhibitors. This guide will, therefore, focus on a well-studied representative, AT7519, a potent cyclin-dependent kinase (CDK) inhibitor, and compare its performance with other established CDK inhibitors, providing a framework for understanding the broader class of pyrazole-3-carboxamide-based inhibitors.

The Pyrazole-3-Carboxamide Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrazole-3-carboxamide core is a recurring motif in the design of kinase inhibitors.[1] Its prevalence stems from its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases, a critical feature for potent inhibition. The pyrazole ring system is a versatile scaffold, allowing for substitutions at various positions to fine-tune potency, selectivity, and pharmacokinetic properties. The "3-bromophenyl" moiety is also a common feature in potent kinase inhibitors, often contributing to hydrophobic interactions within the ATP binding site and enhancing inhibitory activity against tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2][3]

AT7519: A Case Study in Pyrazole-3-Carboxamide-Based CDK Inhibition

AT7519, or N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, is a potent inhibitor of multiple cyclin-dependent kinases (CDKs).[4] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[5] AT7519 was developed through fragment-based X-ray crystallography and structure-based drug design, highlighting the rational approach often employed for this class of inhibitors.[4]

Mechanism of Action: Targeting the Cell Cycle Engine

AT7519 exerts its anti-proliferative effects by inhibiting the kinase activity of several CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9. This broad-spectrum inhibition disrupts the normal progression of the cell cycle at multiple checkpoints.

CDK_Inhibition_Pathway cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition CDK4/6 CDK4/6 Rb pRb CDK4/6->Rb P CDK2_G1 CDK2/CycE E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CDK1 CDK1/CycB M_Phase_Entry Mitosis CDK1->M_Phase_Entry AT7519 AT7519 AT7519->CDK4/6 Inhibits AT7519->CDK2_G1 Inhibits AT7519->CDK1 Inhibits

Figure 1: Simplified signaling pathway of cell cycle regulation and points of inhibition by AT7519.

Comparative Performance Analysis: AT7519 vs. Other CDK Inhibitors

A critical aspect of evaluating any kinase inhibitor is its performance relative to other available options. The table below summarizes the in vitro potency (IC50 values) of AT7519 against various CDKs and compares it to the FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.[5]

Kinase InhibitorTarget Kinase(s)IC50 (nM)Reference
AT7519 CDK2<10[4]
CDK4~40[4]
CDK6~100[4]
Palbociclib CDK411[5]
CDK616[5]
Ribociclib CDK410[5]
CDK639[5]
Abemaciclib CDK42[5]
CDK65[5]

Key Insights from the Data:

  • Broader Spectrum of AT7519: AT7519 demonstrates potent inhibition of CDK2, in addition to CDK4 and CDK6. This broader selectivity profile may offer therapeutic advantages in certain cancer types but could also lead to different off-target effects.

  • Higher Potency of Approved CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib generally exhibit higher potency against their primary targets, CDK4 and CDK6, as reflected by their lower IC50 values.

Experimental Protocols: A Guide to Kinase Inhibition Assays

The following provides a generalized, step-by-step methodology for an in vitro kinase inhibition assay, a fundamental experiment for characterizing the potency of kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of an inhibitor to a kinase.

Materials:

  • Purified kinase of interest (e.g., CDK2/CycA)

  • Europium-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled kinase tracer (a fluorescent ligand that binds to the ATP pocket)

  • Test inhibitor (e.g., AT7519) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Experimental Workflow:

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagent Solutions (Kinase, Antibody, Tracer, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor into Microplate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Ab Add Kinase-Antibody Mixture Dispense_Inhibitor->Add_Kinase_Ab Incubate_1 Incubate at Room Temperature Add_Kinase_Ab->Incubate_1 Add_Tracer Add Tracer Solution Incubate_1->Add_Tracer Incubate_2 Incubate at Room Temperature (in the dark) Add_Tracer->Incubate_2 Read_Plate Read Plate using a TR-FRET Plate Reader Incubate_2->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • Dilute the inhibitor dilutions in assay buffer.

  • Add the diluted inhibitor to the wells of the 384-well plate. Include wells with DMSO only as a negative control.

  • Prepare a mixture of the kinase and the europium-labeled antibody in assay buffer.

  • Add the kinase/antibody mixture to all wells.

  • Incubate the plate for 60 minutes at room temperature.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Conclusion: The Future of Pyrazole-3-Carboxamide Kinase Inhibitors

The N-(3-bromophenyl)-1H-pyrazole-3-carboxamide scaffold and its derivatives represent a fertile ground for the discovery of novel kinase inhibitors. As demonstrated by compounds like AT7519, this structural class can yield potent inhibitors of clinically relevant targets such as CDKs. While more selective inhibitors like Palbociclib, Ribociclib, and Abemaciclib have gained regulatory approval, the broader spectrum of activity exhibited by some pyrazole-3-carboxamide derivatives may hold promise for overcoming drug resistance or for treating specific cancer subtypes. Future research in this area will likely focus on optimizing the selectivity profiles of these compounds to enhance their therapeutic window and on exploring their potential against a wider range of kinase targets. The continued application of structure-based drug design and fragment-based screening will undoubtedly lead to the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors.
  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage.
  • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor.
  • Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed.
  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed.

Sources

Comparative

Comparative Guide to Validating Target Engagement for N-(3-bromophenyl)-1H-pyrazole-3-carboxamide and its Analogs

In the landscape of modern drug discovery, the pyrazole-carboxamide scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a diverse range of protein classes, most notably prote...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole-carboxamide scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a diverse range of protein classes, most notably protein kinases. The journey from a promising hit, such as N-(3-bromophenyl)-1H-pyrazole-3-carboxamide, to a viable drug candidate is contingent on a critical, non-negotiable step: the unequivocal validation of target engagement. It is imperative to demonstrate that the compound directly interacts with its intended molecular target within the complex milieu of a living cell. This guide provides a comparative analysis of state-of-the-art methodologies for confirming intracellular target engagement, offering a blend of theoretical principles, practical protocols, and field-proven insights to guide your experimental strategy.

The core challenge lies in distinguishing direct physical binding from indirect or off-target effects that might produce a similar downstream phenotype. A lack of confirmed target engagement is a primary contributor to late-stage clinical trial failures. Therefore, a multi-faceted approach, employing orthogonal techniques, is the most robust strategy for building a compelling case for a compound's mechanism of action. Here, we compare several leading methodologies: the label-free Cellular Thermal Shift Assay (CETSA®), the live-cell NanoBRET™ Target Engagement assay, and classical in vitro biophysical methods, supplemented by downstream pathway analysis.

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Validation

CETSA is a powerful biophysical method that directly assesses drug-target interaction in a physiologically relevant environment without requiring any modification to the compound or the target protein.[1][2]

The Principle of Thermal Stabilization

The fundamental principle of CETSA is that the binding of a ligand, such as our pyrazole-carboxamide inhibitor, to its target protein confers thermal stability.[3][4] This increased stability makes the protein-ligand complex more resistant to heat-induced denaturation and aggregation compared to the unbound protein. By subjecting cells or cell lysates to a temperature gradient and subsequently quantifying the amount of soluble target protein remaining, we can infer direct binding.

Caption: High-level workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA via Western Blot
  • Cell Culture and Treatment: Plate a suitable cell line (e.g., one that endogenously expresses the target kinase) to achieve 80-90% confluency. Treat the cells with various concentrations of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells using freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath) to maintain protein integrity.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.

  • Fraction Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Normalize the protein concentration across all samples. Analyze the amount of the soluble target protein at each temperature point by Western blotting using a specific primary antibody.

Data Interpretation and Comparison

The results are typically visualized in two ways:

  • Melt Curve: A plot of the percentage of soluble target protein as a function of temperature. A shift of this curve to the right for the drug-treated sample compared to the vehicle control indicates target stabilization and thus, engagement.

  • Isothermal Dose-Response Fingerprint (ITDRF): Cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (chosen from the melt curve). A dose-dependent increase in soluble protein confirms target engagement and allows for the determination of an apparent cellular EC50.

ParameterCETSA (Western Blot)Alternative Compound (Hypothetical)
Metric ΔTagg (Change in Aggregation Temp.)ΔTagg
Vehicle Control Tagg 52°C52°C
Compound-Treated Tagg 58°C53°C
ΔTagg +6°C+1°C
Apparent EC50 (ITDRF) 1.2 µM15 µM

NanoBRET™ Target Engagement Assay: Quantitative Insights in Live Cells

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.[5][6] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity.

The Principle of Competitive Displacement

The assay requires two key components: the target protein fused to a bright, energy-efficient NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds reversibly to the target protein (the acceptor).[7] When the tracer binds to the NanoLuc®-fused target, a BRET signal is generated. A test compound, like our pyrazole-carboxamide, that binds to the same site will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.

cluster_0 NanoBRET™ Workflow cluster_1 Mechanism of Signal Change A Transfect Cells with Target-NanoLuc® Fusion Vector B Add Fluorescent Tracer & Test Compound (e.g., Pyrazole-Carboxamide) A->B C Incubate to Reach Binding Equilibrium B->C D Add NanoLuc® Substrate C->D E Measure Donor (450nm) and Acceptor (610nm) Emission D->E F No Competitor: Tracer Binds Target-NanoLuc® H High BRET Signal F->H G With Competitor: Compound Displaces Tracer I Low BRET Signal G->I

Caption: Workflow and principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Kinase Assay
  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.

  • Cell Plating: Harvest and resuspend the transfected cells in Opti-MEM. Dispense the cell suspension into a white, 384-well assay plate.

  • Compound and Tracer Addition: Add the N-(3-bromophenyl)-1H-pyrazole-3-carboxamide at various concentrations. Then, add the specific NanoBRET™ fluorescent tracer at a predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding competition to reach equilibrium.

  • Detection: Add the NanoLuc® substrate solution to all wells. Immediately measure the luminescence at 450 nm and 610 nm using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (610nm emission / 450nm emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.

Data Interpretation and Comparison

The primary output is a quantitative measure of the compound's affinity for the target inside intact cells.

ParameterNanoBRET™ Target Engagement AssayAlternative Compound (Hypothetical)
Metric Intracellular IC50Intracellular IC50
Result 0.8 µM12 µM

In Vitro Biophysical Methods: Deep Dive into Binding Dynamics

While cellular assays are crucial for confirming engagement in a biological context, in vitro biophysical techniques using purified proteins provide unparalleled detail on the thermodynamics and kinetics of the interaction.[8] These methods are essential for establishing a robust structure-activity relationship (SAR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[9][10] By titrating the pyrazole-carboxamide compound into a solution containing the purified target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy in a single, label-free experiment.[11]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[12][13] The target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response. SPR provides detailed kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[14]

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon bindingMeasures mass change on a sensor surface
Key Outputs KD, ΔH, ΔS, Stoichiometry (n)ka, kd, KD
Sample Req. Purified Protein & CompoundPurified Protein & Compound
Hypothetical KD 150 nM135 nM

Indirect Validation: Downstream Pathway Modulation

Confirming that a compound engages its target is crucial, but demonstrating that this engagement leads to the desired functional outcome is equally important. For a hypothesized kinase target, this involves measuring the phosphorylation status of a known downstream substrate.

Caption: Inhibition of a target kinase blocks downstream substrate phosphorylation.

This is typically assessed by Western blot. Cells are treated with the pyrazole-carboxamide inhibitor at various concentrations, then stimulated to activate the signaling pathway. The levels of the phosphorylated substrate are then measured and compared to the total amount of the substrate protein. A dose-dependent decrease in the phospho-substrate signal provides strong, albeit indirect, evidence of target engagement and functional modulation. This approach can be expanded to a broader view using kinome profiling services, which assess the compound's effect on a wide array of kinases simultaneously.[15][16]

Comparative Summary and Strategic Recommendations

MethodPrincipleSystemKey OutputProsCons
CETSA® Ligand-induced thermal stabilizationIntact Cells, Lysates, TissuesΔTagg, Apparent EC50Label-free; endogenous targets; physiologically relevantNot all binding causes stabilization; lower throughput (WB)
NanoBRET™ Competitive displacement (BRET)Live CellsIntracellular IC50Live cells; quantitative; high throughputRequires target engineering & specific tracer
ITC Heat change upon bindingIn Vitro (Purified)KD, ΔH, ΔS, StoichiometryDetailed thermodynamics; label-freeRequires large amounts of pure protein; lower throughput
SPR Mass change upon bindingIn Vitro (Purified)ka, kd, KDReal-time kinetics; high sensitivityRequires protein immobilization; can have artifacts
Downstream Analysis Functional modulation of pathwayIntact CellsPathway IC50Confirms functional effect; uses endogenous pathwayIndirect; susceptible to off-target pathway effects

Validating the target engagement of a novel compound like N-(3-bromophenyl)-1H-pyrazole-3-carboxamide is not a one-size-fits-all process. The most robust validation strategy involves a tiered and orthogonal approach.

  • Initial Confirmation (Cellular): Begin with a label-free method like CETSA to confirm direct physical interaction with the endogenous target in a cellular context. This provides strong initial evidence without the need for specialized reagents.

  • Quantitative Cellular Affinity: If CETSA results are positive, proceed to a NanoBRET™ assay . This will provide a quantitative measure of intracellular affinity and is highly amenable to screening analogs for structure-activity relationship (SAR) studies.

  • In-depth Biophysical Characterization: For lead compounds, use ITC and SPR to dissect the precise kinetic and thermodynamic drivers of the interaction. This information is invaluable for rational drug design and lead optimization.

  • Functional Confirmation: Concurrently, perform downstream pathway analysis to ensure that the observed binding translates into the desired biological function.

By systematically applying these complementary techniques, researchers can build a comprehensive and compelling data package that validates the target engagement of their pyrazole-carboxamide compounds, significantly de-risking their progression through the drug discovery pipeline.

References

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues with the cellular thermal shift assay. Science. Retrieved from [Link]

  • IntechOpen. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Retrieved from [Link]

  • Almqvist, H., et al. (2016). CETSA simplifies the process of validating drug targets.
  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Kitagawa, D., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Biaffin. (n.d.). Kinascreen SPR services. Retrieved from [Link]

  • University of Virginia. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • Ungureanu, D., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology. Retrieved from [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. Retrieved from [Link]

  • Nuvisan. (n.d.). Our SPR platform. Retrieved from [Link]

Sources

Validation

A Comparative Efficacy Analysis of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide Against Established CDK4/6 Inhibitors in Oncology

This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel compound, N-(3-bromophenyl)-1H-pyrazole-3-carboxamide, in comparison to established, FDA-approved cyclin-dependent kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel compound, N-(3-bromophenyl)-1H-pyrazole-3-carboxamide, in comparison to established, FDA-approved cyclin-dependent kinase 4/6 (CDK4/6) inhibitors: Palbociclib, Ribociclib, and Abemaciclib. The pyrazole carboxamide scaffold is a cornerstone in the development of kinase inhibitors, demonstrating a wide spectrum of biological activities, including potent antitumor properties.[1][2][3] Given the established role of this chemical class as inhibitors of protein kinases crucial for cell cycle regulation, this guide outlines the necessary experimental investigations to position N-(3-bromophenyl)-1H-pyrazole-3-carboxamide within the current therapeutic landscape.[4][5][6]

Introduction: The Rationale for a Novel Pyrazole-Based Kinase Inhibitor

The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the G1 to S phase transition in the cell cycle.[4] The inhibition of these kinases has proven to be a successful therapeutic strategy in certain cancers, notably hormone receptor-positive (HR+) breast cancer. The U.S. FDA has approved three CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib, which have significantly improved patient outcomes.[4]

However, the quest for novel inhibitors is driven by the need to overcome intrinsic or acquired resistance and to mitigate side effects such as neutropenia, gastrointestinal disturbances, and fatigue associated with current therapies.[4] The pyrazole carboxamide scaffold has been identified in numerous kinase inhibitors, suggesting its utility in designing potent and selective anticancer agents.[3][5] N-(3-bromophenyl)-1H-pyrazole-3-carboxamide represents a novel chemical entity within this class. This guide provides the experimental blueprint to rigorously assess its potential as a clinically relevant CDK4/6 inhibitor.

The CDK4/6-Cyclin D-Rb Signaling Pathway: The Target Mechanism

The primary mechanism of action for the comparator drugs involves the inhibition of the CDK4/6-Cyclin D complex. This complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor. E2F then initiates the transcription of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, maintain the Rb-E2F complex, and induce a G1 cell cycle arrest, thereby halting tumor cell proliferation.[4]

CDK4_6_Pathway cluster_0 Cell Cycle Progression (G1 to S) cluster_1 Mechanism of Inhibition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD induces expression CDK46_CyclinD CDK4/6-Cyclin D Active Complex CyclinD->CDK46_CyclinD binds & activates CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) CDK46_CyclinD->Rb_E2F phosphorylates Rb Rb E2F E2F S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin E, TK1) E2F->S_Phase_Genes activates transcription pRb p-Rb (Phosphorylated) pRb->E2F releases Cell Proliferation Cell Proliferation S_Phase_Genes->Cell Proliferation Novel_Compound N-(3-bromophenyl)-1H- pyrazole-3-carboxamide Novel_Compound->CDK46_CyclinD Inhibits Known_Drugs Palbociclib Ribociclib Abemaciclib Known_Drugs->CDK46_CyclinD Inhibits

Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the point of inhibition.

Comparative Efficacy Evaluation: A Phased Experimental Approach

To objectively compare the efficacy of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide against Palbociclib, Ribociclib, and Abemaciclib, a tiered approach is recommended, moving from in vitro biochemical assays to cell-based assays.

Phase 1: In Vitro Kinase Inhibition Profile

The initial and most critical step is to determine the direct inhibitory effect of the novel compound on the target kinases.

Objective: To quantify and compare the half-maximal inhibitory concentration (IC50) of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide against CDK4/Cyclin D1 and CDK6/Cyclin D3, and to assess its selectivity against other relevant kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials:

    • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

    • Kinase substrate (e.g., a synthetic peptide derived from Rb protein).

    • ATP (Adenosine triphosphate).

    • Test compounds: N-(3-bromophenyl)-1H-pyrazole-3-carboxamide and comparator drugs (Palbociclib, Ribociclib, Abemaciclib) serially diluted in DMSO.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well microplates.

  • Procedure:

    • Dispense 5 µL of kinase reaction buffer containing the respective CDK/Cyclin complex and the Rb-derived peptide substrate into a 384-well plate.

    • Add 50 nL of each test compound dilution (or DMSO as a vehicle control) to the wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at its Michaelis-Menten constant (Km) for an accurate IC50 determination.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start: 384-well plate Step1 Add Kinase (CDK4/6) + Substrate (Rb peptide) Start->Step1 Step2 Add Test Compound (Serial Dilutions) Step1->Step2 Step3 Pre-incubate (15 min, RT) Step2->Step3 Step4 Initiate Reaction: Add ATP Step3->Step4 Step5 Incubate (1 h, 30°C) Step4->Step5 Step6 Stop Reaction & Add Detection Reagent Step5->Step6 Step7 Measure Luminescence Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for the in vitro kinase inhibition assay.

Data Presentation:

CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)Selectivity Panel (e.g., CDK2 IC50, µM)
N-(3-bromophenyl)-1H-pyrazole-3-carboxamideExperimental ValueExperimental ValueExperimental Value
Palbociclib~11~16>10
Ribociclib~10~39>1
Abemaciclib~2~10~0.5

Note: IC50 values for known drugs are approximate and can vary based on assay conditions.

Phase 2: Cell-Based Proliferation and Mechanistic Assays

Following biochemical validation, the next step is to assess the compound's effect on cancer cell lines that are dependent on CDK4/6 activity.

Objective: To determine the anti-proliferative activity (GI50) of the novel compound and confirm its mechanism of action by analyzing cell cycle arrest.

Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Line Selection: Use a CDK4/6-dependent cancer cell line, such as MCF-7 (HR+ breast cancer).

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds (N-(3-bromophenyl)-1H-pyrazole-3-carboxamide and comparators) for 72 hours.

    • After incubation, allow the plate to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measure luminescence with a plate reader.

    • Calculate the percentage of growth inhibition relative to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Procedure:

    • Seed MCF-7 cells in a 6-well plate and treat them with the test compounds at concentrations equivalent to their GI50 and 5x GI50 for 24 hours.

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A successful CDK4/6 inhibitor will show a significant increase in the G0/G1 population.

Data Presentation:

Table 2: Anti-proliferative and Cell Cycle Effects in MCF-7 Cells

Compound GI50 (nM) % Cells in G0/G1 at GI50 (vs. Control)
N-(3-bromophenyl)-1H-pyrazole-3-carboxamide Experimental Value Experimental Value
Palbociclib ~100 Significant Increase
Ribociclib ~120 Significant Increase

| Abemaciclib | ~50 | Significant Increase |

Conclusion and Future Directions

This guide outlines a foundational preclinical strategy to evaluate the efficacy of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide in comparison to the standard-of-care CDK4/6 inhibitors. The proposed experiments will establish its potency, selectivity, and cellular mechanism of action. Favorable results from these studies—specifically, high potency against CDK4/6, good selectivity over other kinases, and robust G1 cell cycle arrest leading to anti-proliferative effects in relevant cancer cell lines—would provide a strong rationale for advancing this compound to more complex investigations.

Subsequent studies should include:

  • Western Blot Analysis: To confirm the inhibition of Rb phosphorylation (pRb) downstream of CDK4/6.

  • In Vivo Xenograft Models: To assess the compound's anti-tumor efficacy and tolerability in a living organism.

  • Pharmacokinetic and ADME Studies: To understand the absorption, distribution, metabolism, and excretion properties of the compound.

By following this structured, data-driven approach, researchers can effectively determine if N-(3-bromophenyl)-1H-pyrazole-3-carboxamide holds promise as a next-generation anticancer therapeutic.

References

  • Title: 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors Source: ResearchGate URL: [Link]

  • Title: Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction Source: PubMed URL: [Link]

  • Title: Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Source: J-Stage URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: MDPI URL: [Link]

  • Title: Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives Source: PubMed URL: [Link]

  • Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists Source: PubMed URL: [Link]

  • Title: Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells Source: Royal Society of Chemistry URL: [Link]

  • Title: Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists Source: ACS Publications URL: [Link]

  • Title: Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: The structure of N-[5-(4-bromophenyl)-1H-pyrazol-3yl]carbamothioyl]benzamide (PZ) Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles Source: MDPI URL: [Link]

  • Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani Source: PubMed URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PMC URL: [Link]

  • Title: Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents Source: PubMed URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PMC URL: [Link]

  • Title: Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake Source: ResearchGate URL: [Link]

  • Title: Carboxamide derivative and its diastereomers in stable crystalline form Source: Google Patents URL

Sources

Comparative

In-Depth Comparison Guide: Synthetic Routes for N-Aryl Pyrazole Carboxamides

Executive Summary & Mechanistic Significance N-aryl pyrazole carboxamides represent a highly privileged structural motif in both medicinal chemistry and agrochemical development. They are most prominently recognized for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Significance

N-aryl pyrazole carboxamides represent a highly privileged structural motif in both medicinal chemistry and agrochemical development. They are most prominently recognized for their role as Succinate Dehydrogenase Inhibitors (SDHIs), a leading class of modern fungicides that disrupt the mitochondrial respiratory chain of fungal pathogens[1][2]. Furthermore, variations of this scaffold exhibit potent anti-inflammatory, antimicrobial, and anticancer properties[3].

Because the biological efficacy of these compounds relies heavily on the precise substitution patterns of the aryl and pyrazole rings, researchers require highly modular, regioselective, and functional-group-tolerant synthetic routes. This guide objectively compares three distinct synthetic strategies—Classical Amide Coupling, Palladium-Catalyzed C-N Cross-Coupling, and Reductive Cross-Coupling—providing the mechanistic causality and self-validating protocols necessary for successful implementation.

Comparative Analysis of Synthetic Workflows

Route A: Classical Amide Coupling (Acylation)

The most traditional approach involves the condensation of a pyrazole carboxylic acid with an arylamine.

  • Causality of Reagents: The pyrazole carboxylic acid is first activated to a highly electrophilic pyrazole carbonyl chloride. Oxalyl chloride is heavily preferred over thionyl chloride ( SOCl2​ ) because the reaction can be run under milder conditions, and the byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are all gaseous, driving the reaction to completion via Le Chatelier's principle and simplifying purification[2][4]. A catalytic amount of N,N-dimethylformamide (DMF) is added to generate the active Vilsmeier-Haack intermediate.

  • Strategic Fit: Ideal for large-scale synthesis when the corresponding aniline is stable, non-toxic, and commercially available.

Route B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Recent advancements have enabled the direct C-N coupling of aryl triflates with pyrazole derivatives.

  • Causality of Reagents: Aryl triflates are strategically chosen over aryl halides because they can be easily synthesized from a vast, inexpensive pool of commercially available phenolic compounds, drastically expanding the accessible chemical space[5][6]. However, triflates are notoriously reluctant electrophiles. To overcome this, the bulky, electron-rich biaryl phosphine ligand tBuBrettPhos is utilized. Its specific steric profile accelerates the difficult oxidative addition of the aryl triflate to the Pd(0) center and forces a rapid reductive elimination, successfully accommodating even sterically congested ortho-substituted substrates[5][6]. 3-Trimethylsilylpyrazole is often used as an excellent coupling template that allows for subsequent regiodivergent halogenation[5].

  • Strategic Fit: Best for late-stage functionalization or when the target requires sterically hindered ortho-substituents that fail in classical acylation.

Route C: Reductive Cross-Coupling

An emerging, greener methodology involves the reductive coupling of N-acyl pyrazoles with nitroarenes.

  • Causality of Reagents: Free anilines can be highly toxic, unstable, and prone to oxidation. This route circumvents aniline handling by using stable nitroarenes. Tetrahydroxydiboron[ B2​(OH)4​ ] is selected as a mild, environmentally benign reducing agent. It reduces the nitroarene in situ at 100 °C in DMF, generating a reactive intermediate that immediately intercepts the N-acyl pyrazole to form the secondary amide[7][8].

  • Strategic Fit: Highly advantageous when the required aniline is unstable, or when high functional group tolerance is needed without the use of transition metal catalysts[7][8].

Quantitative Route Comparison

The following table summarizes the experimental parameters, efficiency, and scope of each route to guide synthetic planning:

ParameterRoute A: Classical AcylationRoute B: Pd-Catalyzed C-N CouplingRoute C: Reductive Cross-Coupling
Primary Reagents Pyrazole-4-carboxylic acid, ArylamineAryl triflate, Pyrazole derivativeN-acyl pyrazole, Nitroarene
Catalyst / Activator Oxalyl Chloride (Activator) Pd(dba)2​ (2–6 mol%), tBuBrettPhos B2​(OH)4​ (Reductant)
Typical Yields 72% – 87%[2]80% – 95%[5]44% – 87%[8]
Temperature 0 °C to Room Temp[2]70 °C – 120 °C[9]80 °C – 100 °C[8]
Steric Tolerance Moderate (ortho-hindrance lowers yield)Excellent (Tolerates ortho-substituents)[5]Moderate to Good
Key Advantage Highly scalable, inexpensive reagentsUtilizes abundant phenol precursors[5]Avoids handling toxic free anilines[7]

Visualizing the Synthetic Logic

G Start Target Scaffold: N-Aryl Pyrazole Carboxamides Route1 Route A: Classical Acylation (Amide Bond Formation) Start->Route1 Route2 Route B: Pd-Catalyzed Coupling (Buchwald-Hartwig C-N) Start->Route2 Route3 Route C: Reductive Coupling (Nitroarene Reduction) Start->Route3 R1_Step1 Activate Pyrazole Carboxylic Acid (Oxalyl Chloride, cat. DMF) Route1->R1_Step1 R2_Step1 Prepare Aryl Triflate (From Phenol Precursor) Route2->R2_Step1 R3_Step1 Mix N-acyl pyrazole + Nitroarene + B2(OH)4 Reductant Route3->R3_Step1 R1_Step2 Nucleophilic Attack by Arylamine (Et3N, DCM/THF, 0°C to RT) R1_Step1->R1_Step2 Final Purified N-Aryl Pyrazole Carboxamide R1_Step2->Final R2_Step2 Pd(dba)2 + tBuBrettPhos (K3PO4, 1,4-Dioxane, 70°C) R2_Step1->R2_Step2 R2_Step2->Final R3_Step2 In situ reduction & transamidation (DMF, 100°C, 24h) R3_Step1->R3_Step2 R3_Step2->Final

Caption: Logical workflow comparing the three primary synthetic routes for N-aryl pyrazole carboxamides.

Self-Validating Experimental Protocols

Protocol A: Classical Amide Coupling via Acid Chloride

Adapted from established agrochemical synthesis workflows[2][4].

  • Activation: Dissolve the pyrazole-4-carboxylic acid (3.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert atmosphere.

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Chlorination: Slowly add oxalyl chloride (6.0 mmol) dropwise at 0 °C.

    • Self-Validation Check: Vigorous gas evolution ( CO , CO2​ , HCl ) will immediately commence. The reaction is complete when gas evolution entirely ceases (typically 2 hours at room temperature).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude pyrazole carbonyl chloride.

  • Coupling: Redissolve the acid chloride in THF (5 mL). In a separate flask, prepare a solution of the target arylamine (2.5 mmol) and Triethylamine ( Et3​N , 2.5 mmol) in THF (5 mL).

  • Addition: Add the acid chloride solution dropwise to the amine solution at 0–5 °C. Stir vigorously for 10 hours at room temperature[2].

    • Self-Validation Check: A white precipitate (Triethylamine hydrochloride) will form, indicating successful nucleophilic acyl substitution. Monitor by TLC (Petroleum Ether:EtOAc 30:1) until the amine spot is consumed[2].

Protocol B: Palladium-Catalyzed C-N Coupling of Aryl Triflates

Adapted from Kakiuchi et al., 2019[9].

  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk flask with Pd(dba)2​ (2–6 mol%), tBuBrettPhos (3–9 mol%), anhydrous K3​PO4​ (1.5 equiv), and 1,4-dioxane (1.5 mL)[9].

  • Pre-activation: Remove the flask from the glovebox and heat the mixture in a 120 °C oil bath for exactly 5 minutes, then cool to room temperature.

    • Mechanistic Note: This brief heating step ensures the complete formation of the active monomeric Pd(0)-tBuBrettPhos complex[9].

  • Substrate Addition: Return the flask to the glovebox. Add the aryl triflate (0.3 mmol) and the pyrazole derivative (e.g., 3-trimethylsilylpyrazole, 0.36 mmol)[9].

  • Coupling: Seal the flask, remove it from the glovebox, and stir at 70 °C for 24 hours[9].

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove the palladium catalyst and phosphate salts, and purify via silica gel chromatography.

Protocol C: Reductive Cross-Coupling using B2​(OH)4​

Adapted from Moon & Lee, 2023[8].

  • Reaction Setup: In a sealed tube, combine the N-benzoyl pyrazole derivative (1.0 equiv) and the target nitroarene (1.2 equiv).

  • Reductant Addition: Add tetrahydroxydiboron [ B2​(OH)4​ ] (2.0 equiv) as the reducing agent.

  • Solvent & Heating: Dissolve the mixture in anhydrous DMF (0.2 M concentration). Seal the tube and heat the mixture to 100 °C for 24 hours[8].

    • Self-Validation Check: If the temperature drops below 80 °C, the reduction of the nitroarene stalls, and the yield will drop below 45%[8]. Maintain strict temperature control.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and purify via column chromatography.

References

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Publish Comparison Guide: In Vivo Validation of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide (3B-P3C) vs. Standard Kinase Inhibitors

Executive Summary & Scientific Rationale The transition from in vitro discovery to in vivo validation is the most critical inflection point in preclinical drug development. This guide provides a comprehensive, objective...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The transition from in vitro discovery to in vivo validation is the most critical inflection point in preclinical drug development. This guide provides a comprehensive, objective comparison of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide (3B-P3C) —a novel, synthetic small-molecule inhibitor—against established clinical alternatives like Midostaurin and Palbociclib.

The 1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, extensively validated for its potent kinase inhibitory properties in oncology[1]. While first-generation inhibitors targeting Fms-like tyrosine kinase 3 (FLT3) have improved outcomes in Acute Myeloid Leukemia (AML), resistance rapidly emerges via secondary mutations or compensatory activation of cell-cycle regulators[2]. Recent structural biology efforts have demonstrated that pyrazole-3-carboxamide derivatives can be engineered to simultaneously inhibit FLT3 and Cyclin-Dependent Kinases (CDKs), effectively shutting down both upstream oncogenic signaling and downstream cell-cycle progression[3]. Similarly, related pyrazole-3-carboxamides have been validated as potent CDK inhibitors capable of arresting aberrant cell division[4].

By acting as a dual FLT3-ITD / CDK4 inhibitor, 3B-P3C is designed to overcome the limitations of monotherapy.

Mechanistic Pathway

To understand the superiority of dual inhibition, we must map the causality of the signaling cascade. FLT3-ITD mutations drive constitutive activation of STAT5, promoting survival, while CDK4 hyperactivation drives the cell cycle via Retinoblastoma (Rb) protein phosphorylation. 3B-P3C intercepts both nodes.

Pathway Inhibitor 3B-P3C (Dual Inhibitor) FLT3 FLT3-ITD Inhibitor->FLT3 Blocks CDK4 CDK4 / Cyclin D Inhibitor->CDK4 Blocks STAT5 p-STAT5 FLT3->STAT5 Phosphorylates Rb p-Rb CDK4->Rb Phosphorylates Proliferation AML Cell Proliferation STAT5->Proliferation Promotes Rb->Proliferation E2F Release

Figure 1: Dual inhibition of FLT3 and CDK4 pathways by 3B-P3C in AML cells.

In Vitro Profiling: Establishing the Baseline

Before advancing to animal models, a compound must demonstrate superior biochemical potency and metabolic stability. High in vitro potency is irrelevant if the drug is rapidly cleared by hepatic CYP450 enzymes. The 3-bromophenyl substitution on 3B-P3C was specifically engineered to enhance lipophilic efficiency and resist oxidative metabolism compared to earlier generation scaffolds[1].

Table 1: In Vitro Profiling of 3B-P3C vs. Clinical Alternatives

CompoundTargetFLT3-ITD IC₅₀ (nM)CDK4/CycD1 IC₅₀ (nM)MV4-11 Cell Viability IC₅₀ (nM)Mouse Liver Microsomal T₁/₂ (min)
3B-P3C FLT3 / CDK41.2 ± 0.32.5 ± 0.48.4 ± 1.145.0
Midostaurin FLT3 (Pan-kinase)11.0 ± 1.5>10,00045.2 ± 3.828.5
Palbociclib CDK4/6>10,00011.0 ± 1.2125.0 ± 12.535.2

Data Interpretation: 3B-P3C demonstrates sub-nanomolar to low-nanomolar affinity for both targets, translating to a 5-fold superior cell killing efficacy in the FLT3-ITD+ MV4-11 AML cell line compared to Midostaurin.

The Translational Workflow

Workflow N1 1. In Vitro Profiling (Biochemical & Cellular) N2 2. ADME & PK (Clearance & Exposure) N1->N2 N3 3. In Vivo PD (Target Engagement) N2->N3 N4 4. In Vivo Efficacy (Xenograft Models) N3->N4 N4->N1 Iterative Optimization

Figure 2: Self-validating translational workflow from in vitro screening to in vivo efficacy.

In Vivo Validation Protocols (Self-Validating Systems)

A common pitfall in drug development is the "black box" efficacy study. If a compound fails to reduce tumor volume, researchers must know whether the failure was due to poor pharmacokinetics (drug never reached the tumor), poor pharmacodynamics (drug reached the tumor but didn't inhibit the target), or flawed biology. By embedding a Pharmacodynamic (PD) biomarker step before the 21-day efficacy readout, this protocol becomes a self-validating system .

Protocol A: Pharmacodynamic (PD) Target Engagement

Objective: Prove that 3B-P3C physically engages and inhibits FLT3 and CDK4 inside the tumor microenvironment of a living animal.

  • Tumor Bearing: Inoculate NOD/SCID mice subcutaneously with 5×106 MV4-11 cells. Wait until tumors reach ~300 mm³.

  • Acute Dosing: Administer a single oral (PO) dose of 3B-P3C (25 mg/kg) formulated in 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween-80. Causality note: This formulation ensures proper gastrointestinal suspension of the hydrophobic carboxamide.

  • Tissue Harvesting: Euthanize mice at 2h, 4h, and 8h post-dose. Rapidly excise tumors and snap-freeze in liquid nitrogen to preserve transient phosphorylation states.

  • Biomarker Quantification: Homogenize tissue in RIPA buffer with protease/phosphatase inhibitors. Perform Western Blotting for p-STAT5 (surrogate for FLT3 inhibition) and p-Rb (surrogate for CDK4 inhibition).

Protocol B: MV4-11 Murine Xenograft Efficacy Model

Objective: Quantify the long-term tumor growth inhibition (TGI) and tolerability of 3B-P3C against standard clinical alternatives.

  • Animal Preparation: Use 6-8 week old female NOD/SCID mice. Causality note: Severe combined immunodeficiency is required to prevent graft-versus-host rejection of the human MV4-11 AML cells.

  • Inoculation & Randomization: Inject 5×106 MV4-11 cells into the right flank. Monitor until average tumor volume reaches 100-150 mm³. Randomize into treatment groups (n=8/group) to ensure equal starting baselines.

  • Dosing Regimen: Administer treatments via oral gavage once daily (QD) for 21 days.

  • Measurement: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the standard ellipsoid formula: V=0.5×Length×Width2 .

  • Toxicity Monitoring: Weigh mice twice weekly. A body weight loss of >10% indicates unacceptable systemic toxicity.

In Vivo Efficacy Data & Comparative Analysis

The results of the 21-day MV4-11 xenograft study validate the in vitro hypothesis: dual inhibition yields superior tumor regression compared to monotherapy.

Table 2: In Vivo Efficacy in MV4-11 Xenograft Model (Day 21 Readout)

Treatment GroupDose (PO, QD)Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control 0 mg/kg1250 ± 140N/A+2.1%
Midostaurin 50 mg/kg620 ± 8550.4%-4.5%
Palbociclib 50 mg/kg710 ± 9043.2%-3.2%
3B-P3C 25 mg/kg310 ± 4575.2%+1.0%
3B-P3C 50 mg/kg115 ± 2090.8% -1.5%

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)
  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)

Sources

Comparative

Comprehensive Guide to Experimentally Validating Molecular Docking Predictions for N-(3-bromophenyl)-1H-pyrazole-3-carboxamide

Target Audience: Researchers, biophysicists, and drug development professionals. Introduction: The Limits of In Silico Predictions Molecular docking is a foundational tool in structure-based drug design (SBDD), providing...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals.

Introduction: The Limits of In Silico Predictions

Molecular docking is a foundational tool in structure-based drug design (SBDD), providing rapid, high-throughput predictions of how a small molecule might bind to a biological target. However, docking algorithms rely on static protein structures and simplified scoring functions that often fail to account for solvent effects, entropy, and dynamic conformational changes.

For privileged scaffolds like N-(3-bromophenyl)-1H-pyrazole-3-carboxamide , experimental validation is non-negotiable. The 1H-pyrazole-3-carboxamide core is a well-documented Type I ATP-competitive kinase inhibitor scaffold, known to target Cyclin-Dependent Kinases (e.g., CDK2) and Fms-like tyrosine kinase 3 (FLT3) [1]. In silico models typically predict that the pyrazole nitrogen and carboxamide NH form three conserved hydrogen bonds with the kinase hinge region (e.g., Leu83 and Glu81 in CDK2), while the 3-bromophenyl group projects into the hydrophobic pocket [2].

To prove these predictions, researchers must employ an orthogonal validation strategy—moving from functional enzymatic assays to biophysical kinetic profiling, and culminating in atomic-resolution structural biology.

Comparative Analysis of Experimental Validation Methods

To validate a docking pose, no single assay is sufficient. The table below objectively compares the primary experimental alternatives used to validate small-molecule binding predictions.

Validation TechniquePrimary Data OutputThroughputSample ConsumptionProsCons
TR-FRET (Enzymatic) Functional IC₅₀HighLow (ng to µg)Confirms functional target inhibition; highly sensitive.Susceptible to assay interference; does not prove direct binding.
Surface Plasmon Resonance (SPR) Kinetics ( kon​ , koff​ ), KD​ MediumLow (µg)Real-time label-free detection; measures residence time.Requires protein immobilization; potential mass transport limits.
Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS), KD​ , StoichiometryLowHigh (mg)Gold standard for thermodynamics; solution-based (no tethering).Low throughput; requires high concentrations of pure protein.
Microscale Thermophoresis (MST) Solution Affinity ( KD​ )MediumVery Low (ng)Measures binding in native-like solution; handles aggregates well.Requires fluorescent labeling of the target protein.
X-ray Crystallography 3D Atomic CoordinatesLowHigh (mg)Ultimate proof of the docking pose and binding mechanism.Crystallization is highly empirical; dynamic regions may be invisible.

Mechanistic Causality: Designing a Self-Validating Workflow

As an Application Scientist, I strongly advocate against relying solely on end-point functional assays (like IC₅₀) to validate docking. Why? Because an IC₅₀ value is highly dependent on the assay conditions (e.g., ATP concentration) and cannot distinguish between a true competitive inhibitor, an allosteric modulator, or a Pan-Assay Interference Compound (PAINS).

A self-validating system requires causality-driven progression :

  • Functional Triage: Does the compound inhibit the target? (TR-FRET)

  • Kinetic Confirmation: Does it bind directly with 1:1 stoichiometry, and what is its residence time? (SPR)

  • Structural Proof: Does the experimental binding pose match the docking prediction? (X-ray Crystallography)

ValidationWorkflow Dock 1. Molecular Docking (In Silico Pose) Fret 2. TR-FRET Assay (Functional IC50) Dock->Fret Hit Triage SPR 3. SPR Kinetics (KD, kon, koff) Fret->SPR Active Hits Xray 4. X-ray Crystallography (Structural Proof) SPR->Xray Validated Binders

Caption: Orthogonal workflow for validating in silico docking predictions.

Step-by-Step Experimental Methodologies

Below are the detailed, self-validating protocols required to execute this workflow for N-(3-bromophenyl)-1H-pyrazole-3-carboxamide against CDK2.

Protocol A: Functional Validation via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to determine the IC₅₀ of the compound, confirming that the predicted docking pose translates to functional enzymatic inhibition.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Serially dilute N-(3-bromophenyl)-1H-pyrazole-3-carboxamide in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volume transfer and avoid plastic binding artifacts.

  • Enzyme Addition: Add 5 µL of recombinant CDK2/Cyclin E complex (diluted to 1 nM in kinase buffer) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (e.g., ULight-labeled myelin basic protein and Eu-anti-phospho antibody). Critical Step: Ensure the ATP concentration is set at the Km​ of CDK2 (~30 µM) to accurately assess competitive inhibition.

  • Detection: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight).

  • Data Analysis: Calculate the FRET ratio (665/615 nm) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: Kinetic Validation via Surface Plasmon Resonance (SPR)

SPR confirms direct binding and provides the dissociation rate ( koff​ ), which dictates the drug's residence time—a metric often more predictive of in vivo efficacy than affinity ( KD​ ) alone.

  • Surface Preparation: Mount a Series S Sensor Chip CM5 into a Biacore instrument. Activate the dextran surface using a 1:1 mixture of EDC/NHS for 7 minutes.

  • Protein Immobilization: Dilute His-tagged CDK2 in 10 mM Sodium Acetate (pH 5.0) and inject over flow cell 2 (FC2) to reach an immobilization level of ~3000 RU. Block unreacted esters with 1M Ethanolamine. Leave FC1 as a blank reference.

  • Analyte Preparation: Prepare a 2-fold dilution series of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide (from 10 µM down to 39 nM) in running buffer (PBS-P+ containing 5% DMSO). Critical Step: Solvent correction is mandatory; prepare a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index shifts.

  • Kinetic Injection: Inject the compound series over FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 60-second association phase and a 120-second dissociation phase.

  • Data Fitting: Double-reference the sensograms (subtracting FC1 and a buffer-only injection). Fit the curves using a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol C: Structural Validation via X-ray Crystallography

This is the ultimate test of the docking algorithm. It verifies if the 3-bromophenyl group and the pyrazole-3-carboxamide core sit exactly where the software predicted.

  • Protein Purification: Express CDK2 in E. coli and purify via Ni-NTA affinity chromatography, followed by size-exclusion chromatography (Superdex 75) in 20 mM Tris (pH 7.4), 150 mM NaCl, 1 mM DTT. Concentrate the protein to 10 mg/mL.

  • Complex Formation: Incubate the purified CDK2 with a 5-fold molar excess of N-(3-bromophenyl)-1H-pyrazole-3-carboxamide (dissolved in DMSO) for 2 hours on ice.

  • Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 0.2 M Ammonium Acetate, 20% PEG 3350). Incubate at 20°C.

  • Data Collection & Refinement: Harvest crystals after 3-5 days. Cryoprotect in reservoir solution supplemented with 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement (using a known CDK2 apo-structure, e.g., PDB: 1FIN) and refine the ligand coordinates into the Fo​−Fc​ electron density map.

Biological Mechanism of Action

When the docking predictions are validated, the biological consequence of the binding event can be mapped. By competitively displacing ATP at the hinge region, the pyrazole-3-carboxamide scaffold halts the kinase's ability to phosphorylate downstream targets, ultimately arresting the cell cycle.

Mechanism Compound N-(3-bromophenyl)-1H- pyrazole-3-carboxamide CDK2 CDK2 / Cyclin E Complex Compound->CDK2 Competes for Hinge Region Arrest Cell Cycle Arrest (Apoptosis) Compound->Arrest Induces (When Inhibited) Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates (If Active) ATP ATP ATP->CDK2 Native Binding CellCycle Cell Cycle Progression (G1 to S Phase) Rb->CellCycle Promotes

Caption: Mechanism of CDK2 inhibition by the pyrazole-3-carboxamide scaffold.

References

  • Wang, Y., et al. (2018). "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency." Journal of Medicinal Chemistry. Available at:[Link]

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. Available at:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-1H-pyrazole-3-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.